D-Fructose-1-(R)-d
Description
Properties
Molecular Formula |
C₆H₁₁DO₆ |
|---|---|
Molecular Weight |
181.17 |
Synonyms |
Advantose FS 95-1-(R)-d; D-(-)-Fructose-1-(R)-d; D-(-)-Levulose-1-(R)-d; D-Arabino-2-hexulose-1-(R)-d; Fructose-1-(R)-d; Fruit Sugar-1-(R)-d; Fujifructo L 95-1-(R)-d; Furucton-1-(R)-d; Hi-Fructo 970-1-(R)-d; Krystar-1-(R)-d; Krystar 300-1-(R)-d; Levu |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to D-Fructose-1-(R)-d: Structure, Properties, and Applications in Metabolic Research
This guide provides a comprehensive technical overview of D-Fructose-1-(R)-d, a deuterated isotopologue of D-fructose, designed for researchers, scientists, and professionals in drug development. We will delve into its unique chemical structure, physicochemical properties, and its pivotal role as a metabolic tracer. This document emphasizes the causality behind experimental design and provides actionable protocols to empower your research endeavors.
Introduction: The Significance of Isotopic Labeling in Fructose Metabolism
D-fructose, a simple ketonic monosaccharide, is a central player in energy metabolism.[1] Unlike glucose, its metabolism is primarily initiated in the liver via the fructolysis pathway, which bypasses key regulatory steps of glycolysis.[2] This distinct metabolic fate has significant implications for health and disease, linking high fructose consumption to metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance.[3][4]
To unravel the complexities of these pathways, stable isotope labeling has become an indispensable tool.[5] By replacing a specific hydrogen atom with its heavier, non-radioactive isotope, deuterium (²H or D), we can create a tracer molecule that is chemically almost identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, with its specific deuterium label at the C1 position, offers a unique window into the initial steps of fructose phosphorylation and its subsequent entry into the glycolytic and gluconeogenic pathways.
Chemical Structure and Physicochemical Properties
The introduction of a deuterium atom at the C1 position induces minimal changes in the overall physicochemical properties of the molecule compared to its unlabeled form, but provides a distinct mass signature for tracing studies.
Chemical Structure
This compound specifies the stereochemistry of the deuterium atom at the C1 position. In its open-chain (keto) form, the C1 carbon is prochiral. The "(R)" designation defines the specific spatial arrangement of the deuterium and hydrogen atoms.
Like its unlabeled counterpart, this compound exists in solution as an equilibrium mixture of several tautomers: the open-chain keto form and the cyclic furanose and pyranose forms. The β-pyranose form is generally the most abundant in aqueous solutions.[1][6]
Caption: Tautomeric forms of this compound in solution.
Note: As specific validated images for the deuterated compound are unavailable, placeholder images are used in the DOT script. The diagram illustrates the equilibrium between the open-chain and major cyclic forms.
Physicochemical Data
The properties of this compound are nearly identical to those of unlabeled D-fructose, with the primary difference being a slight increase in molecular weight.
| Property | Value | Source |
| IUPAC Name | (3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one (open-chain) | Inferred |
| Molecular Formula | C₆H₁₁DO₆ | Pharmaffiliates |
| Molecular Weight | 181.17 g/mol | Pharmaffiliates |
| Unlabeled MW | 180.16 g/mol | [7] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approx. 103 °C (with decomposition) | [1] |
| Solubility | Highly soluble in water | [1] |
| Storage | 2-8°C, Refrigerator, protect from moisture | Pharmaffiliates |
Synthesis of this compound: A Proposed Protocol
The causality behind this proposed route is as follows:
-
Starting Material: D-glucosamine provides the correct stereochemistry at carbons C3, C4, and C5.
-
Conversion to Ketose: A key step is the conversion of the aldose-amine precursor to a ketose.
-
Stereoselective Reduction: The critical step is the stereoselective introduction of deuterium. This is achieved by reducing a carbonyl precursor with a deuterated reducing agent known for its stereocontrol, such as (R)-(+)-Alpine-Borane-d.
Caption: High-level workflow for the proposed synthesis of this compound.
Detailed Proposed Synthesis Steps:
This protocol is adapted from the synthesis of 1-deoxy-D-fructose.[8]
-
Preparation of D-arabino-Hexos-2-ulose (D-Glucosone): This key intermediate can be synthesized from D-glucosamine via oxidative deamination or from D-glucose via enzymatic oxidation.[9]
-
Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the hydroxyl groups at C3, C4, C5, and C6 of D-glucosone are protected using standard methods, for example, by forming acetonides or benzyl ethers.
-
Stereoselective Reductive Deuteration: The protected D-glucosone, which has a ketone at the C2 position and an aldehyde at C1, is selectively reduced. To achieve the (R) configuration at C1, a stereoselective deuteride-donating agent is required.
-
Rationale: The choice of reducing agent is critical for stereocontrol. Agents like (R)-(+)-Alpine-Borane-d have been successfully used for the stereoselective reduction of aldehydes to produce deuterated alcohols with high enantiomeric excess.[10]
-
Procedure: The protected D-glucosone is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere (Argon). The solution is cooled (e.g., to -78 °C), and a stoichiometric amount of (R)-(+)-Alpine-Borane-d is added slowly. The reaction is stirred for several hours and monitored by TLC for the disappearance of the starting material.
-
-
Deprotection: Following the reduction, the protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetonides, hydrogenolysis for benzyl ethers) to yield the final product, this compound.
-
Purification: The final compound is purified using column chromatography (e.g., silica gel) or recrystallization to yield the pure product.
Self-Validation: Each step of this proposed synthesis must be validated. The identity and purity of intermediates and the final product should be confirmed by NMR spectroscopy, mass spectrometry, and measurement of optical rotation. The stereochemical outcome of the reduction step is the most critical and must be confirmed by detailed 2D NMR analysis (e.g., NOESY).
Applications in Metabolic Research and Drug Development
The primary application of this compound is as a tracer for metabolic flux analysis. The deuterium label at C1 allows for precise tracking of the fructose molecule as it enters metabolic pathways.
Tracing Fructolysis and Glycolysis
Fructose is first phosphorylated by fructokinase to form fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The label on C1 of fructose is transferred to the C3 position of glyceraldehyde.
Caption: Tracing the deuterium from this compound into triose phosphates.
By monitoring the appearance of deuterium in downstream metabolites such as lactate, glucose (via gluconeogenesis), or glycogen, researchers can quantify the flux through these pathways. This is particularly valuable for:
-
Understanding Disease Pathophysiology: Quantifying how fructose metabolism is altered in conditions like diabetes, obesity, and liver cancer.[3][11]
-
Drug Efficacy Studies: Assessing how a therapeutic agent modulates fructose metabolism.
-
Non-invasive Imaging: Techniques like Deuterium Metabolic Imaging (DMI) can use deuterated fructose to map metabolic activity in vivo, offering a powerful diagnostic tool without ionizing radiation.[2][5]
Experimental Protocols: A Practical Guide
The following protocols are adapted from established methods using other deuterated sugars and represent best practices for working with this compound.[2][3]
Protocol: In Vitro Metabolic Flux Analysis using NMR
Objective: To monitor the metabolism of this compound in a cell culture model (e.g., HepG2 liver cells) by tracking the appearance of deuterated metabolites.
Methodology:
-
Cell Culture: Plate HepG2 cells and grow to ~80% confluence in standard medium.
-
Isotope Labeling: Replace the standard medium with a glucose-free medium containing a known concentration of this compound (e.g., 10 mM).
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect an aliquot of the cell culture medium (for extracellular metabolites) and quench the metabolism of the cells on the plate with cold methanol to extract intracellular metabolites.
-
NMR Sample Preparation: Lyophilize the extracts and reconstitute in a known volume of D₂O containing a concentration standard (e.g., DSS or TSP).
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H and/or ²H NMR spectra.
-
Rationale for ²H NMR: Direct detection of the deuterium signal provides a clean background but has low sensitivity. Signal averaging over a longer period is required.
-
Rationale for ¹H NMR: Indirect detection is more sensitive. The incorporation of deuterium at C1 will cause the disappearance of the corresponding H1 proton signals and a change in the splitting pattern of the remaining H1' proton, which can be quantified.[6]
-
-
Data Analysis: Integrate the signals of the parent compound and its deuterated metabolites. Quantify the concentrations relative to the internal standard to determine the rates of consumption and production.
Protocol: In Vivo Deuterium Metabolic Imaging (DMI)
Objective: To non-invasively map the uptake and metabolism of this compound in the liver of a mouse model.
Methodology:
-
Animal Preparation: Anesthetize the mouse and position it within the MRI scanner. Acquire anatomical ¹H reference images.
-
Tracer Administration: Administer a bolus of this compound (dissolved in saline) via tail vein injection.[3]
-
Dynamic DMI Acquisition: Immediately begin acquiring dynamic 3D ²H MRSI (Magnetic Resonance Spectroscopic Imaging) data over the liver region for a set period (e.g., 60-90 minutes).[2]
-
Causality: The DMI sequence is designed to detect the low-concentration deuterium signal. The rapid, dynamic acquisition allows for the creation of time-activity curves, capturing the kinetics of uptake and conversion.
-
-
Data Processing: Process the raw spectroscopic data to generate metabolic maps showing the spatial distribution and concentration of this compound and its major metabolic product, deuterated water (HDO), over time.
-
Kinetic Modeling: Fit the time-activity curves from the region of interest (the liver) to a kinetic model to calculate rates of fructose uptake and its conversion to other metabolites (represented by the production rate of HDO).
Expected Analytical Data and Characterization
Proper characterization is essential to confirm the identity and purity of this compound.
-
¹H NMR: Compared to unlabeled D-fructose, the spectrum of this compound in D₂O will show the disappearance of one of the two C1 proton signals. The remaining C1 proton signal will simplify from a doublet of doublets (or complex multiplet) to a doublet (due to coupling with the C1 deuterium).[6][12]
-
¹³C NMR: The C1 carbon signal will show a characteristic triplet splitting pattern due to one-bond coupling with the deuterium atom (I=1). A slight isotopic shift (a small upfield shift) is also expected.
-
Mass Spectrometry: The molecular ion peak will be observed at M+1 compared to unlabeled fructose. For example, in ESI-MS, the [M+H]⁺ ion would be expected at m/z 182.17, while the unlabeled compound would be at m/z 181.16. Fragmentation patterns can help confirm the position of the label.[13][14]
Conclusion and Future Outlook
This compound is a powerful, specialized tool for the precise investigation of fructose metabolism. Its site-specific, stereochemically defined label allows for unambiguous tracking of the C1 carbon through the initial, critical steps of fructolysis. While its synthesis requires careful stereocontrol, the insights it can provide into the mechanisms of metabolic diseases and the action of novel therapeutics are invaluable. As non-invasive techniques like Deuterium Metabolic Imaging continue to advance, the demand for such precisely labeled substrates will undoubtedly grow, opening new frontiers in our understanding of metabolic regulation in health and disease.
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Hendriks, T., et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology, 14, 1205018. Available from: [Link]
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Lu, Z., et al. (2023). [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer. NMR in Biomedicine, 36(10), e4950. Available from: [Link]
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Moreno-Vargas, A. J., et al. (2003). Carbohydrate-Derived Spiroketals. Stereoselective Synthesis of Di-d-fructose Dianhydrides by Boron Trifluoride Promoted Glycosylation−Spiroketalization of Acetal Precursors. The Journal of Organic Chemistry, 68(23), 8923-8933. Available from: [Link]
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Shuhendler, A., et al. (2024). Novel PET tracer maps fructose metabolism to identify cardiac and neural disorders. EurekAlert!. Available from: [Link]
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Yuan, M., et al. (2019). Metabolomics and isotope tracing. PMC. Available from: [Link]
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Persky, R., & Albeck, A. (2000). Synthesis of Selectively Labeled d-Fructose and d-Fructose Phosphate Analogues Locked in the Cyclic Furanose Form. The Journal of Organic Chemistry, 65(19), 5959-5966. Available from: [Link]
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Pepi, F., et al. (2020). Identification of D‐Fructose Dehydration Products by Infrared Multiphoton Dissociation Mass Spectrometry: The Spectral Signature of An Elusive 5‐Hydroxymethylfurfural Isomer. ChemistryOpen, 9(1), 10-15. Available from: [Link]
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A Technical Guide to the Stereochemical Configuration of C1-Deuterated D-Fructose
This guide provides an in-depth exploration of the stereochemical nuances of D-fructose when isotopically labeled with deuterium at the C1 position. It is intended for researchers, scientists, and professionals in drug development who are leveraging isotopically labeled carbohydrates for mechanistic studies, metabolic flux analysis, and as internal standards in quantitative assays. This document will delve into the foundational principles of fructose stereochemistry, stereoselective synthetic strategies for C1-deuteration, and the analytical methodologies required to unequivocally determine the resulting stereochemical configuration.
Foundational Stereochemistry of D-Fructose
D-Fructose is a ketohexose, a six-carbon sugar with a ketone functional group at the C2 position.[1] Its stereochemistry is fundamentally defined by the configuration of the chiral center furthest from the carbonyl group, C5. In D-fructose, the hydroxyl group on C5 is on the right in a Fischer projection, analogous to D-glyceraldehyde.[2]
In solution, fructose exists as an equilibrium mixture of cyclic hemiacetals: the five-membered fructofuranoses and the six-membered fructopyranoses. Each of these can exist as two anomers, designated α and β, which differ in the configuration at the anomeric carbon, C2.[3] The C1 carbon in native fructose is a prochiral center, bearing two hydrogen atoms. The substitution of one of these hydrogens with a deuterium atom (²H or D) creates a new chiral center at C1, resulting in two possible stereoisomers: (1R)-D-fructose-1-d and (1S)-D-fructose-1-d.
The accurate synthesis and characterization of these stereoisomers are paramount for studies where the stereochemical fate of the C1 position is critical, such as in the investigation of enzyme-catalyzed reactions.
Stereoselective Synthesis of C1-Deuterated D-Fructose
The synthesis of stereospecifically deuterated fructose at the C1 position necessitates a controlled reduction of a suitable precursor. Both enzymatic and chemical approaches can be employed, with enzymatic methods generally offering superior stereoselectivity due to the inherent chirality of enzyme active sites.
Enzymatic Synthesis
Enzymatic synthesis provides a highly stereoselective route to C1-deuterated fructose. One of the most effective methods involves the use of a dehydrogenase enzyme that can reduce an aldehyde precursor with stereospecific delivery of a deuteride ion from a deuterated cofactor, such as deuterated nicotinamide adenine dinucleotide (NADH or NADPH).
This protocol is based on the principle of using an alcohol dehydrogenase that exhibits a known stereochemical preference for the delivery of a hydride (or deuteride) to the re- or si-face of a carbonyl.
-
Preparation of the Precursor: The synthesis starts with D-glucosone, which can be prepared from D-glucose.[4]
-
Enzymatic Reduction: A dehydrogenase, such as mannitol dehydrogenase, is used to catalyze the reduction of the aldehyde group of D-glucosone. The reaction is carried out in the presence of a deuterated cofactor, NADH-4R-d or NADPH-4R-d. The choice of enzyme is critical as it will determine which of the prochiral hydrogens at C1 is replaced by deuterium.
-
Cofactor Regeneration: A cofactor regeneration system is often employed to maintain a sufficient concentration of the deuterated cofactor. This can be achieved using a second enzyme and substrate system, for example, formate dehydrogenase and deuterated formate.
-
Purification: The resulting (1S)-D-fructose-1-d is purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).
Causality of Experimental Choices:
-
Enzyme Selection: The choice of dehydrogenase is dictated by its substrate specificity and, most importantly, its stereochemical preference for hydride delivery.
-
Deuterated Cofactor: The use of a stereospecifically deuterated cofactor is essential for the stereoselective introduction of deuterium.
-
Cofactor Regeneration: This is a cost-effective measure to ensure the continuous supply of the expensive deuterated cofactor.
Chemical Synthesis
Chemical synthesis offers a more versatile but often less stereoselective alternative. Stereoselectivity can be achieved through the use of chiral reducing agents or by employing chiral auxiliaries.
-
Protection of Fructose: D-fructose is first protected at the hydroxyl groups that are not involved in the reaction to prevent side reactions.
-
Oxidation to Aldehyde: The primary hydroxyl group at C1 is selectively oxidized to an aldehyde.
-
Stereoselective Reduction: The aldehyde is then reduced using a stereoselective deuteride-donating reagent, such as a chiral borohydride derivative (e.g., (R)- or (S)-BINAL-D). The choice of the chiral reducing agent will determine the stereochemistry at C1.
-
Deprotection: The protecting groups are removed to yield the C1-deuterated fructose.
-
Purification: The final product is purified using chromatography.
Causality of Experimental Choices:
-
Protecting Groups: These are necessary to direct the reaction to the desired C1 position.
-
Chiral Reducing Agent: The chirality of the reducing agent is the key to achieving a stereoselective reduction of the aldehyde.
Analytical Determination of C1 Stereochemistry
Once synthesized, the stereochemical configuration at the C1 position of deuterated fructose must be rigorously determined. Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose.
NMR Spectroscopy
NMR spectroscopy is the primary tool for determining the stereochemistry of C1-deuterated fructose. The introduction of deuterium breaks the symmetry at C1, making the two protons in a -CH₂OH group diastereotopic. In the deuterated compound, the remaining proton will have a specific chemical shift and coupling constant depending on its stereochemical relationship to the other chiral centers in the molecule.
-
Sample Preparation: The purified C1-deuterated fructose is dissolved in a suitable deuterated solvent, typically D₂O.
-
¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The signal for the remaining proton at C1 is carefully analyzed. The chemical shift and the geminal coupling constant (²JHD) are key parameters.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum will show an isotopic shift for the C1 carbon due to the attached deuterium.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all the proton and carbon signals unambiguously.
-
NOE Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide through-space information about the proximity of the C1 proton to other protons in the molecule, which can help in determining its stereochemical orientation.
Data Presentation: Expected NMR Data
| Parameter | (1R)-D-fructose-1-d | (1S)-D-fructose-1-d |
| ¹H Chemical Shift of H1 | Distinctive Shift | Different Distinctive Shift |
| ²JHD Coupling Constant | Characteristic Value | Characteristic Value |
| NOE Correlations | Specific correlations to H3/H4 | Different specific correlations to H3/H4 |
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The introduction of a C-D bond provides a unique vibrational probe in a region of the IR spectrum that is typically uncongested. The VCD signal of the C-D stretch is highly sensitive to the local stereochemical environment.[5]
-
Sample Preparation: The sample is dissolved in a suitable solvent that is transparent in the C-D stretching region (around 2100-2200 cm⁻¹).
-
VCD Spectrum Acquisition: The VCD and IR spectra are recorded.
-
Computational Modeling: The experimental VCD spectrum is compared with theoretically calculated spectra for both the (1R) and (1S) isomers. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration at C1.[6]
Mandatory Visualization: Synthesis and Analysis Workflow
Caption: Workflow for the synthesis and stereochemical analysis of C1-deuterated fructose.
Applications in Research and Drug Development
Stereospecifically C1-deuterated fructose is a valuable tool for a range of applications:
-
Metabolic Flux Analysis: Tracing the fate of the C1 position of fructose through metabolic pathways, such as glycolysis and the pentose phosphate pathway, can provide detailed information about enzyme mechanisms and metabolic regulation.[7][8]
-
Enzyme Mechanism Studies: By knowing the stereochemistry of the deuterium label, researchers can investigate the stereospecificity of enzymes that act on fructose, such as fructokinase and aldolase.
-
Quantitative Mass Spectrometry: C1-deuterated fructose serves as an excellent internal standard for the accurate quantification of fructose in biological samples, as its chemical properties are nearly identical to the unlabeled compound, but it is easily distinguishable by mass.
-
Drug Development: In the development of drugs that target carbohydrate metabolism, understanding the stereochemical interactions with enzymes is crucial. Stereospecifically labeled substrates can be used to probe these interactions.
Mandatory Visualization: Applications of C1-Deuterated Fructose
Caption: Key application areas for stereospecifically C1-deuterated fructose.
Conclusion
The stereochemical configuration of deuterated fructose at the C1 position is a critical parameter for its effective use in advanced research and development. The ability to both stereoselectively synthesize and accurately determine the configuration of (1R)- and (1S)-D-fructose-1-d opens up new avenues for detailed mechanistic and metabolic studies. The protocols and analytical strategies outlined in this guide provide a framework for researchers to confidently produce and characterize these valuable isotopic tracers.
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-
Dietary Fructose and the Metabolic Syndrome. (2019). MDPI. [Link]
- US4246347A - Process for the production of fructose. (1981).
Sources
- 1. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. D and L Sugars - Chemistry Steps [chemistrysteps.com]
- 3. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 6. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 7. Fructose metabolism and its roles in metabolic diseases, inflammatory diseases, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Precision Metabolic Tracing: The Fate of [1-²H]Fructose in Hepatocytes
[1]
Executive Summary
In metabolic flux analysis (MFA), [1-²H]Fructose serves as a specialized tracer for interrogating hepatic fructolysis, de novo lipogenesis (DNL), and the equilibration kinetics of triose phosphates. Unlike glucose, fructose bypasses the rate-limiting phosphofructokinase-1 (PFK-1) checkpoint, entering glycolysis at the triose stage.[1] This unique entry point allows [1-²H]Fructose to rapidly saturate the cytosolic Acetyl-CoA pool, making it a superior probe for quantifying lipogenic flux compared to glucose tracers.[1]
This guide delineates the atom-resolved fate of the deuterium label from C1 of fructose through the Aldolase B reaction, Triose Phosphate Isomerase (TPI) equilibration, and downstream integration into fatty acids or glucose.[1]
Part 1: Mechanistic Deep Dive[1]
The Fructolytic Bypass
Upon entry into the hepatocyte via GLUT2 (or GLUT5), [1-²H]Fructose is rapidly phosphorylated by Ketohexokinase (KHK-C) to form [1-²H]Fructose-1-Phosphate (F1P) .[1][2] This step effectively traps the label within the cell.
Aldolase B Cleavage & Atom Mapping
The critical divergence from glucose metabolism occurs at the Aldolase B step.[1] Unlike Aldolase A (muscle), Aldolase B has a high affinity for F1P.[1] It cleaves the six-carbon skeleton into two trioses:[1]
-
Dihydroxyacetone Phosphate (DHAP) : Derived from carbons 1, 2, and 3 of fructose.[3]
-
D-Glyceraldehyde (GA) : Derived from carbons 4, 5, and 6 of fructose.
The Deuterium Fate:
-
Fructose C1 (the hydroxymethyl group labeled with deuterium) becomes C3 of DHAP .[1]
-
Structure: The resulting DHAP is labeled at the phosphorylated hydroxymethyl group ([3-²H]DHAP).[1]
-
Stability: The Aldolase B mechanism involves proton abstraction at C1 of DHAP (derived from C3 of fructose) to form the enediolate intermediate.[1] Since our label is on C3 of DHAP (derived from C1 of fructose), the deuterium label is not lost during this cleavage event.[1]
Triose Phosphate Equilibration
The DHAP and Glyceraldehyde pools are initially asymmetric.[1]
-
DHAP Pool: Immediately labeled with deuterium.
-
Glyceraldehyde Pool: Initially unlabeled (derived from C4-C6).[1]
-
Triose Kinase: Phosphorylates Glyceraldehyde to Glyceraldehyde-3-Phosphate (GAP).[1]
-
Triose Phosphate Isomerase (TPI): Interconverts DHAP and GAP.[1][4]
The TPI mechanism involves proton transfer between C1 and C2 of the triose. The deuterium label, located at C3 (the phospho-anchor), remains undisturbed. Consequently, the label equilibrates into the GAP pool, yielding [3-²H]GAP .[1]
Downstream Fates[1]
-
Glycolysis & Lipogenesis:
-
[3-²H]GAP proceeds to Pyruvate.[1]
-
The C3 of GAP becomes the methyl carbon (C3) of Pyruvate.
-
Result: [3-²H]Pyruvate (Methyl-deuterated).[1]
-
Acetyl-CoA: Pyruvate Dehydrogenase (PDH) decarboxylates C1 (carboxyl), leaving the methyl group intact. The deuterium enters the Acetyl-CoA pool as [2-²H]Acetyl-CoA , which is then incorporated into fatty acids (Palmitate).[1]
-
-
Gluconeogenesis:
Pathway Visualization[1]
Caption: Metabolic fate of the C1-deuterium label. Blue path indicates entry; Green indicates triose equilibration; Yellow indicates glycolytic/lipogenic flux.[1]
Part 2: Experimental Protocols
Hepatocyte Isolation & Culture[1]
-
Source: Primary murine or human hepatocytes are preferred over HepG2 cells, as HepG2 lines often lack sufficient Aldolase B and KHK activity, distorting fructolytic flux [1].
-
Method: Two-step collagenase perfusion via the portal vein.[1]
-
Viability Check: Trypan blue exclusion >90% required.[1]
Tracer Incubation Workflow
This protocol ensures steady-state labeling for flux calculation.[1]
-
Starvation: Wash cells 2x with PBS.[1] Incubate in glucose/fructose-free DMEM for 2 hours to deplete glycogen and endogenous triose pools.
-
Tracer Preparation: Prepare 5 mM [1-²H]Fructose (98%+ enrichment) in DMEM (no glucose, or 5 mM glucose if assessing competition).
-
Pulse: Add tracer medium to hepatocytes.[1]
-
Time Points:
-
0-10 min: For measuring initial uptake and KHK activity.[1]
-
60-120 min: For isotopic steady state in the lipogenic pool.
-
-
Quenching: Rapidly aspirate media. Wash with ice-cold saline. Add 500 µL cold Methanol:Water (4:1) or 6% Perchloric Acid to quench metabolism instantly.
Extraction & NMR Sample Prep
-
Cell Lysis: Scrape cells in quenching solution.[1] Vortex vigorously.
-
Phase Separation: If using methanol, add Chloroform (MeOH:Chloroform:Water 1:1:0.[1]9) to separate aqueous (metabolites) and organic (lipids) phases.
-
Lyophilization: Dry the aqueous phase under nitrogen or vacuum centrifuge to remove solvents.[1]
-
Reconstitution: Dissolve residue in 600 µL D₂O containing 0.1 mM TSP (Trimethylsilylpropanoic acid) as an internal standard.
-
pH Adjustment: Adjust pH to 7.0 using DCl or NaOD. Extreme pH can shift chemical shifts, obscuring multiplets.
Analytical Detection (²H-NMR)
Deuterium NMR (D-NMR) provides a background-free signal (natural abundance deuterium is only 0.015%).[1]
-
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a deuterium probe (or broadband probe tuned to ²H).
-
Pulse Sequence: zg (standard 1D) with proton decoupling (WALTZ-16) to remove ¹H-²H coupling and sharpen peaks.
-
Key Resonances (Chemical Shifts relative to TSP):
-
HDO (Water): ~4.7 ppm (Monitor for exchange).
-
[1-²H]Fructose (Substrate): Multiplets around 3.5 - 4.0 ppm.
-
[3-²H]Lactate/Pyruvate (Methyl): Distinct doublet/singlet at 1.33 ppm . This is the primary readout for glycolytic flux.[1]
-
Fatty Acids (-CD2-): Broad resonances at 1.3 ppm (methylene) and 0.9 ppm (methyl) in the organic phase extract.[1]
-
Part 3: Data Interpretation & Integrity[1]
Validating the Pathway (Self-Check)
To ensure the signal at 1.33 ppm is derived from the specific pathway described:
-
Control: Incubate with [1-²H]Glucose. Glucose enters via PFK.[1] If [1-²H]Fructose produces a significantly faster rise in the 1.33 ppm lactate peak than glucose, it confirms the "Fructolytic Bypass" (KHK/Aldolase B route) is active and bypassing the rate-limiting PFK step [2].[1]
Calculating Fractional Synthesis Rate (FSR)
For de novo lipogenesis (DNL):
Note: The enrichment of the precursor pool (Lactate methyl) must be used, not the media fructose, to account for dilution by endogenous carbon sources.[1]
Troubleshooting
-
Low Signal: ²H-NMR is less sensitive than ¹H-NMR.[1] Increase scan number (ns > 1024) or use a cryoprobe.
-
HDO Signal Growth: If the water peak (4.7 ppm) grows rapidly, it indicates futile cycling or exchange of the label.[1] However, the C3-label on trioses is non-exchangeable, making [1-²H]Fructose a robust tracer compared to those labeled at acidic positions (e.g., C3 of pyruvate).[1]
References
-
Fructose metabolism in hepatocytes: primary cells or cell lines? Source: Thieme Connect[1]
-
[1]
- Context: Validates the necessity of using primary hepatocytes over HepG2 for accur
-
-
Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging Source: Frontiers in Physiology[1]
-
Context: Demonstrates the use of deuterated fructose to visualize rapid hepatic uptake and conversion to trioses compared to glucose.[1]
-
-
Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming Source: NCBI / Cell Metabolism[1]
- Context: detailed mapping of fructose carbon fate into glycolytic and lipogenic p
-
Measurement of gluconeogenesis using glucose fragments and mass spectrometry Source: American Journal of Physiology
Technical Guide: Stability and Metabolic Fate of [1-²H]-Fructose
Executive Summary
The Stability Paradox: The deuterium label at the C1 position of fructose ([1-²H]-Fructose) presents a duality critical for experimental design. Chemically , the label is relatively stable at physiological pH but susceptible to base-catalyzed exchange via keto-enol tautomerization. Metabolically , however, the C1 label is highly labile. While it survives the initial phosphorylation and cleavage steps of fructolysis, it faces a "metabolic firewall" at the Triosephosphate Isomerase (TPI) step, where significant label loss to the solvent water pool occurs.
Strategic Implication: Do not use [1-²H]-Fructose as a tracer for downstream TCA cycle flux or lipogenesis quantification. Instead, this isotopologue is a precision tool for measuring the rate of fructolysis itself by monitoring the appearance of semi-heavy water (HDO) via ²H-MRI or NMR. For downstream metabolic tracing, [6,6-²H₂]-Fructose is the requisite stable isotopologue.
Part 1: Chemical Thermodynamics & Kinetics
The Tautomeric Equilibrium
Fructose in solution is a "shapeshifter," existing in a dynamic equilibrium of five tautomers. The open-chain keto form, though representing only ~0.5% of the population, is the gateway for chemical exchange.
| Tautomer | Abundance (D₂O, 25°C) | Structural Feature |
| ~68% | Most stable, cyclic hemiacetal | |
| ~22% | Five-membered ring | |
| ~6% | Minor cyclic form | |
| ~2.5% | Minor cyclic form | |
| Open-chain Keto | ~0.5% | The vulnerable species |
Mechanism of Chemical Exchange (Lobry de Bruyn–Van Ekenstein)
The C1 protons of fructose are
During this process, the C1 deuterium can be lost to the solvent:
-
Deprotonation: Base abstracts a proton/deuteron from C1.
-
Enediol Formation: Double bond forms between C1 and C2.
-
Reprotonation: Solvent (H₂O) donates a proton back to C1.
-
Result: [1-²H]-Fructose
[1-H]-Fructose + HDO.
Stability Rule: At pH < 7.0 and temperatures < 4°C, this exchange is negligible for weeks. At pH > 8.0 or elevated temperatures, significant scrambling occurs within hours.
Figure 1: Mechanism of base-catalyzed deuterium loss via the enediol intermediate.[1] The open-chain form is the requisite substrate for this exchange.
Part 2: Metabolic Stability & The "TPI Trap"
This is the critical failure point for researchers attempting to use [1-²H]-Fructose for TCA cycle tracing.
The Fructolysis Pathway
Unlike glucose, fructose bypasses the phosphofructokinase (PFK) checkpoint. It is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P).[2][3][4]
-
Label Status: The C1 deuterium is retained on the phosphate group of F1P ([1-²H]-F1P).
Aldolase B Cleavage
Aldolase B cleaves F1P into two trioses:
-
Dihydroxyacetone Phosphate (DHAP): Derived from C1-C2-C3 of fructose.[3]
-
Glyceraldehyde: Derived from C4-C5-C6.
Crucial Mapping: The C1 label of fructose becomes the C1 label of DHAP .
The Triosephosphate Isomerase (TPI) Bottleneck
TPI interconverts DHAP and Glyceraldehyde-3-Phosphate (GAP).[5] The catalytic mechanism involves a glutamate residue (Glu165) acting as a base.
-
Mechanism: Glu165 abstracts the pro-R proton from C1 of DHAP.
-
The Trap: If the deuterium occupies the pro-R position (which statistically occurs in ~50% of chemically synthesized racemic mixtures, or specifically depending on enzymatic synthesis), it is abstracted by the enzyme.
-
Exchange: The abstracted deuteron on Glu165 rapidly exchanges with the bulk solvent (H₂O) before it can be donated back to the substrate.
-
Outcome: The deuterium is "washed out" into the cellular water pool, forming HDO. The resulting GAP entering glycolysis is largely unlabeled.
Figure 2: The Metabolic Fate of [1-²H]-Fructose. Note the divergence at the TPI step where the label is lost to the water pool, making it a marker for flux rather than carbon fate.
Part 3: Analytical Validation Protocols
Quality Control: Purity & Label Position
Before in vivo use, you must validate that the label is exclusively at C1 and has not scrambled during storage.
Protocol: ¹H-NMR Validation (Suppression Method)
-
Sample Prep: Dissolve 10 mg [1-²H]-Fructose in 600 µL D₂O.
-
Acquisition: Run a standard ¹H-NMR spectrum.
-
Analysis:
-
Locate the H1 signals for
-pyranose (typically ~3.5-3.7 ppm doublet of doublets). -
Pass Criteria: The integral of the H1 region should be reduced by >98% compared to the H3/H4/H5 signals.
-
Fail Criteria: Presence of H1 signals indicates protonation (loss of label).
-
Experimental Workflow: Measuring Fructolytic Flux (HDO Assay)
This protocol exploits the "instability" of the label to measure metabolic rate.
-
Substrate: [1-²H]-Fructose (98%+ enrichment).
-
System: Cell culture (e.g., HepG2) or perfused liver.
-
Incubation: Add tracer to media (e.g., 5-10 mM).
-
Sampling: Collect media aliquots at t=0, 15, 30, 60 min.
-
Detection: ²H-NMR (Deuterium NMR) without proton decoupling.
-
Target Signal: The HDO peak at ~4.7 ppm.
-
Quantification: Integrate HDO peak relative to an internal standard (e.g., deuterated formate or TSP-d4 in a capillary insert).
-
-
Calculation:
The rate of HDO appearance is directly proportional to the flux through Aldolase B and TPI.
Part 4: References
-
Barclay, T., et al. (2012). "Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy." Carbohydrate Research. Link
-
Zhang, G., et al. (2023).[6] "[6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer." NMR in Biomedicine. Link
-
De Feyter, H. M., et al. (2018).[7] "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances. Link
-
Rose, I. A. (1962). "Mechanisms of C-H Bond Cleavage in Aldolase and Isomerase Reactions." Brookhaven Symposia in Biology. (Foundational text on TPI proton exchange).
-
Katz, J., & Wals, P. A. (1970). "Pentose cycle and reducing equivalents in rat mammary-gland slices." Biochemical Journal. (Establishes the loss of H from C1 of hexoses via isomerases). Link
Sources
- 1. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. JCI - Fructose metabolism and metabolic disease [jci.org]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Deuterated Fructose Isotopomers in Metabolic Imaging
This technical guide provides an in-depth comparison between D-Fructose-1-(R)-d and [6,6-2H2]fructose for Deuterium Metabolic Imaging (DMI). It is structured to serve researchers optimizing metabolic flux analysis in hepatic pathology (NAFLD/NASH) and oncology (Warburg effect variants).
Executive Summary: The Isotopomer Selection Matrix
In Deuterium Metabolic Imaging (DMI), the choice of substrate isotopomer dictates the sensitivity, resolution, and specific metabolic pathways visible to the scanner. While [6,6-2H2]fructose has emerged as the high-sensitivity standard for mapping total fructolytic flux, This compound serves as a specialized probe for mechanistic dissection of the aldolase reaction and triose phosphate pool dynamics.
| Feature | [6,6-2H2]Fructose | This compound |
| Primary Application | Flux Mapping: High-SNR imaging of fructolysis-to-lactate conversion (Warburg/Liver). | Mechanistic Probing: Investigating stereospecific enzyme kinetics and triose pool equilibration. |
| Signal Strength (SNR) | High (2x): Carries two deuterons into the methyl group of lactate. | Moderate (1x): Monolabeled; provides half the signal per mole of metabolite. |
| Metabolic Fate | Tracks C6 | Tracks C1 |
| Key Advantage | Maximizes detection sensitivity in vivo; chemically equivalent C6 protons. | Distinguishes DHAP pool dynamics from Glyceraldehyde pool dynamics. |
| Risk Factor | Minimal exchange loss; robust signal. | Potential for label scrambling or kinetic isotope effects (KIE) at Fructokinase/Aldolase steps. |
Mechanistic Foundations: Pathway Tracing
To interpret the DMI signal, one must understand the precise atomic fate of the deuterium label. Fructose metabolism differs significantly from glucose due to the "fructolysis" bypass of the phosphofructokinase (PFK) checkpoint.
The [6,6-2H2]Fructose Pathway (The "Standard")
The C6 position of fructose is chemically stable and symmetric.
-
Fructokinase (KHK): Phosphorylates C1. The C6 label is untouched.
-
Aldolase B: Cleaves Fructose-1-Phosphate (F1P).
-
C4-C5-C6 becomes Glyceraldehyde .
-
The label is now at C3 of Glyceraldehyde.
-
-
Triokinase: Phosphorylates Glyceraldehyde to Glyceraldehyde-3-Phosphate (GAP) .
-
Glycolysis: GAP proceeds to Pyruvate
Lactate.-
Result: The C3 of GAP becomes the C3 (methyl) of Lactate.
-
DMI Readout: A strong, narrow signal at ~1.33 ppm (Lactate-CH3).
-
The this compound Pathway (The "Probe")
The C1 position involves stereochemistry and different intermediate pools.
-
Fructokinase (KHK): Phosphorylates C1. The deuteron is on the phosphorylated carbon (
). -
Aldolase B: Cleaves F1P.
-
C1-C2-C3 becomes Dihydroxyacetone Phosphate (DHAP) .
-
The label is now at C3 of DHAP (the phospho-ester end).
-
-
Triose Phosphate Isomerase (TPI): Converts DHAP
GAP.-
Critical Step: TPI equilibrates the DHAP and GAP pools. The C1 label (now on DHAP) must pass through TPI to enter glycolysis.
-
-
Glycolysis: GAP
Pyruvate Lactate.-
Result: The label ends up in the methyl group of Lactate (same chemical shift as C6).
-
Nuance: If TPI flux is restricted or if there is significant gluconeogenic flux (DHAP
Glucose), the C1 label may diverge from the C6 label fate.
-
Visualization of Label Fate
Figure 1: Comparative metabolic fate of C1 (Red) vs. C6 (Green) fructose labels. Note that C6 enters the GAP pool directly via Triokinase, while C1 must traverse the DHAP pool and TPI isomerization.
Experimental Protocol: DMI of Hepatic Fructolysis
This protocol is designed for a 7T or 9.4T Preclinical MRI system equipped with a deuterium (
Substrate Preparation
-
Reagent: [6,6-2H2]Fructose (98%+ enrichment) or this compound.
-
Concentration: Prepare a 2.0 M solution in sterile saline (0.9% NaCl).
-
pH Adjustment: Adjust to pH 7.4 using minimal HCl/NaOH.
-
Filtration: Pass through a 0.22 µm sterile filter.
Animal Handling & Injection
-
Fasting: Fast mice/rats for 6–12 hours to deplete hepatic glycogen and sensitize fructolytic flux.
-
Anesthesia: Induce with 2% Isoflurane; maintain at 1–1.5%.
-
Cannulation: Cannulate the tail vein for bolus injection.
-
Dosage: 0.75 g/kg to 2.0 g/kg body weight.
-
Note: Fructose is cleared rapidly by the liver (first-pass effect). High bolus is required for sufficient DMI signal.
-
Acquisition Sequence (DMI)
-
Technique: 3D Chemical Shift Imaging (CSI) or Echo-Planar Spectroscopic Imaging (EPSI).
-
Frequency:
H Larmor frequency (e.g., ~61.4 MHz at 9.4T). -
TR/TE: TR = 300–500 ms; TE = Minimum (usually < 2 ms) to preserve signal.
-
Averages: 512–1024 (depending on temporal resolution needs).
-
Block Design:
-
Baseline (5 min).
-
Injection (30 sec).
-
Dynamic Acquisition (45–60 min).
-
Data Analysis & Interpretation
Spectral Assignment
In the deuterium spectrum, look for the following chemical shifts (referenced to water at 4.7 ppm or TMS at 0 ppm):
| Metabolite | Chemical Shift (ppm) | Origin |
| HDO (Water) | ~4.7 - 4.8 | Natural abundance + Metabolic water (Oxphos) |
| Fructose (Substrate) | ~3.8 - 4.2 | Broad resonances (sugar ring protons) |
| Glx (Glu/Gln) | ~2.4 | TCA cycle activity (Label scrambling) |
| Lactate-CH3 | ~1.33 | Primary Endpoint (Glycolytic/Fructolytic flux) |
| Lipids | ~0.9 - 1.3 | De novo lipogenesis (Overlap risk with Lactate) |
Calculating Flux Ratios
To distinguish the utility of the two isotopomers, calculate the Lactate/Substrate Ratio :
-
With [6,6-2H2]: Expect a high Flux Index. The C6 label converts directly to GAP and then Lactate.
-
With [1-(R)-d]: If the Flux Index is significantly lower than with [6,6], it suggests:
-
DHAP Retention: The label is trapped in the DHAP pool (glycerol synthesis backbone).
-
Gluconeogenesis: DHAP is being routed back to Glucose/Glycogen rather than down to Lactate.
-
References & Authoritative Sources
-
Zhang, G., et al. (2023). "Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging."[1][2] Frontiers in Physiology, 14. Link
-
De Feyter, H. M., et al. (2018). "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances, 4(8). Link
-
Methodology: The foundational paper for DMI protocols and sequence design.
-
-
Herman, M. A., & Birnbaum, M. J. (2021). "Molecular aspects of fructose metabolism and metabolic disease." Cell Metabolism, 33(12), 2329-2354. Link
-
Mechanism:[4] Detailed review of the fructolysis pathway, Aldolase B kinetics, and the distinction between DHAP and Glyceraldehyde fates.
-
-
Kreis, F., et al. (2020). "Measuring tumor glycolytic flux in vivo by using fast deuterium MRI." Radiology, 294(2), 289-296. Link
-
Analysis: Provides the framework for quantifying lactate signals in DMI.
-
Author's Note: For general metabolic profiling of liver tumors or NASH models, [6,6-2H2]fructose is the recommended choice due to its superior signal-to-noise ratio and direct entry into the triose pool. Use This compound only when specifically investigating the partitioning of the DHAP pool or stereoselective enzyme constraints.
Sources
- 1. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. World Molecular Imaging Congress 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Biocatalytic Synthesis of D-Fructose-1-(R)-d
Utilizing D-Mannose Isomerase for Stereoselective Deuterium Labeling
Abstract
Isotopically labeled carbohydrates are invaluable tools in metabolic research and drug development, serving as tracers to elucidate complex biochemical pathways.[1][2] This application note provides a detailed protocol for the synthesis of D-Fructose labeled with deuterium at the C1 position (D-Fructose-1-d) using D-Mannose Isomerase (EC 5.3.1.7). This enzymatic approach offers a highly specific and efficient alternative to complex chemical methods for producing rare and modified sugars.[3][4][5] The protocol is designed for researchers in biochemistry, metabolic engineering, and pharmaceutical sciences, providing a robust methodology from enzyme characterization to final product purification and analysis.
Introduction and Scientific Principles
D-Mannose Isomerase (MIase) is an aldose-ketose isomerase that catalyzes the reversible conversion of D-mannose to D-fructose.[6][7] This enzyme is central to mannose metabolism in various organisms and has been harnessed for the biotechnological production of rare sugars.[6][8] The industrial application of isomerases is well-established, most notably in the production of high-fructose corn syrup.[3]
The core of this protocol lies in the enzyme's catalytic mechanism. The isomerization of the aldose (D-mannose) to the ketose (D-fructose) proceeds via an intramolecular proton transfer between the C1 and C2 carbons.[9] By conducting the enzymatic reaction in a heavy water (D₂O) medium, the proton transfer can be manipulated to incorporate a deuterium atom from the solvent onto the C1 position of the fructose product.
While the enzymatic mechanism facilitates this specific labeling, the precise stereochemical configuration—(R) or (S)—at the newly formed stereocenter is dependent on the enzyme's specific topology and must be confirmed via rigorous analytical methods. This protocol provides the means to synthesize the deuterated product; subsequent chiral analysis is recommended to definitively assign the stereochemistry.
Enzymatic Reaction Pathway
The diagram below illustrates the reversible isomerization of D-Mannose to D-Fructose catalyzed by D-Mannose Isomerase. In a D₂O environment, a deuterium atom is incorporated at the C1 position of D-Fructose.
Caption: Enzymatic isomerization of D-Mannose to D-Fructose-1-d in a D₂O medium.
Materials and Reagents
Enzymes and Substrates
-
D-Mannose Isomerase: From Pseudomonas cepacia or a recombinant source, lyophilized powder (e.g., activity ≥ 100 U/mg).[6][10]
-
D-Mannose: ≥99% purity.
-
D-Fructose: ≥99% purity (for standard curve and enzyme assay).
Buffers and Solutions
-
Deuterium Oxide (D₂O): 99.9 atom % D.
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepared in D₂O for the synthesis reaction.
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepared in H₂O for enzyme activity assay.
-
Perchloric Acid (HClO₄): 0.6 M solution, for quenching the reaction.
-
Potassium Hydroxide (KOH): 1 M solution, for neutralization.
Analytical and Purification Supplies
-
HPLC System: With a refractive index (RI) detector.
-
HPLC Column: Aminex HPX-87C or equivalent carbohydrate analysis column.
-
Mobile Phase: HPLC-grade water.
-
Solid Phase Extraction (SPE) Cartridges: C18 and ion-exchange cartridges.
-
NMR Spectrometer: For structural confirmation and deuterium incorporation analysis.
-
GC-MS System: For quantitative analysis and confirmation of deuteration.[11][12]
Experimental Protocols
This section details the step-by-step methodology, from initial enzyme characterization to the synthesis and purification of D-Fructose-1-d.
Workflow Overview
Caption: Overall experimental workflow for the synthesis and purification of D-Fructose-1-d.
Protocol 1: D-Mannose Isomerase Activity Assay
Rationale: Before proceeding with the synthesis in expensive D₂O, it is critical to determine the specific activity of the enzyme lot under standard (H₂O) conditions to ensure its viability and to calculate the required enzyme amount for the main reaction.
-
Prepare Reagents:
-
Substrate Stock (200 mM D-Mannose): Dissolve 360.3 mg of D-mannose in 10 mL of 50 mM potassium phosphate buffer (pH 7.5, in H₂O).
-
Enzyme Stock (1 mg/mL): Dissolve 1 mg of lyophilized D-Mannose Isomerase in 1 mL of cold 50 mM potassium phosphate buffer (pH 7.5, in H₂O). Keep on ice.
-
-
Reaction Setup:
-
Incubation and Sampling:
-
Incubate the reaction at 45°C.
-
At time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw a 50 µL aliquot and immediately quench it in a separate tube containing 50 µL of 0.6 M HClO₄ to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of fructose formed.
-
Calculate the initial reaction rate from the linear portion of the fructose concentration vs. time plot.
-
Definition of Activity: One unit (U) of D-Mannose Isomerase activity is defined as the amount of enzyme that produces 1 µmol of D-fructose per minute under these conditions.
-
Protocol 2: Synthesis of D-Fructose-1-d
Rationale: This protocol leverages the enzyme's mechanism in a D₂O environment to incorporate deuterium. The conditions are based on the optimal pH and temperature for MIase from P. cepacia.[6][10] The reaction is run to equilibrium, which favors fructose formation from mannose at approximately a 65:35 ratio.[14]
-
Reaction Mixture Preparation:
-
In a sterile, sealed vessel, dissolve D-mannose in 99.9% D₂O to a final concentration of 1 M.
-
Add concentrated potassium phosphate buffer (prepared in D₂O) to achieve a final buffer concentration of 50 mM and a pH (pD) of 7.5. Note: pD = pH meter reading + 0.4.
-
The final reaction volume will depend on the desired scale. For a 10 mL reaction, the components are summarized in the table below.
-
| Component | Stock Concentration | Volume to Add | Final Concentration |
| D-Mannose | - | 1.80 g | 1 M |
| K-Phosphate (in D₂O) | 1 M, pD 7.5 | 500 µL | 50 mM |
| D-Mannose Isomerase | 1000 U/mL | 200 µL | 20 U/mL |
| D₂O (99.9%) | - | to 10 mL | - |
-
Enzymatic Reaction:
-
Pre-warm the D-mannose/buffer solution to 45°C.
-
Add the calculated volume of D-Mannose Isomerase to initiate the reaction.
-
Incubate the sealed reaction vessel at 45°C with gentle agitation for 6-8 hours to ensure equilibrium is reached. Monitor the reaction progress by taking small aliquots for HPLC analysis if desired.
-
Protocol 3: Product Purification
Rationale: The purification process is crucial to isolate the D-Fructose-1-d from unreacted D-mannose, the enzyme, and buffer salts. This multi-step process ensures a high-purity final product.
-
Reaction Quenching and Deproteinization:
-
Cool the reaction mixture in an ice bath.
-
Add 0.6 M HClO₄ dropwise while stirring to precipitate the enzyme, adjusting to a final pH of ~2.0.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Neutralization and Desalting:
-
Neutralize the supernatant by slowly adding 1 M KOH. This will precipitate potassium perchlorate (KClO₄).
-
Chill the mixture at 4°C for 30 minutes to maximize precipitation.
-
Centrifuge to remove the KClO₄ salt.
-
Further desalt the supernatant using C18 SPE cartridges to remove residual organic impurities, followed by a mixed-bed ion-exchange resin to remove remaining salts.[15]
-
-
Chromatographic Separation of Sugars:
-
The key challenge is the separation of fructose from the structurally similar mannose.[16] This is best achieved using an HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87C).
-
HPLC Conditions:
-
Column: Aminex HPX-87C (300 x 7.8 mm)
-
Mobile Phase: Degassed, deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Detector: Refractive Index (RI)
-
-
Inject the desalted sample onto the HPLC system. Collect the fractions corresponding to the fructose peak.
-
Pool the fructose-containing fractions, freeze-dry (lyophilize) to obtain the purified D-Fructose-1-d as a white powder.
-
Characterization of Final Product
Rationale: Rigorous analytical validation is required to confirm the identity, purity, and successful deuteration of the synthesized product.
-
Purity Assessment (HPLC): Re-inject a sample of the final lyophilized product into the HPLC under the conditions described in Protocol 3. The chromatogram should show a single peak corresponding to fructose, confirming >99% purity.
-
Identity and Deuterium Incorporation (Mass Spectrometry):
-
Analyze the product using GC-MS after derivatization (e.g., methoximation followed by silylation).[12]
-
The mass spectrum should show a mass shift of +1 Da compared to an unlabeled fructose standard, confirming the incorporation of a single deuterium atom.
-
-
Structural Confirmation (NMR Spectroscopy):
-
¹H NMR and ¹³C NMR spectroscopy in D₂O will confirm the fructose structure.
-
Comparison with an unlabeled fructose standard will show the disappearance or significant reduction of the proton signal corresponding to the C1 position, providing definitive evidence of deuteration at this site.
-
Advanced NMR techniques, such as NOESY or chiral derivatization, may be required to determine the (R) or (S) stereochemistry of the C1-deuterium bond.
-
References
A consolidated list of all sources cited within this document, including titles, sources, and verifiable URLs.
- ResearchGate. (2025).
- Oxford Academic. (2012).
- PubMed. (2012).
- ORNL Neutron Sciences. (2014).
- MIT News. (2012).
- Google Patents. (n.d.). US5049494A - Conversion of mannose to fructose.
- PubMed. (1990).
- BenchChem. (2025). Application Notes and Protocols for D-Fructose-13C6,d7 in Mass Spectrometry.
- PubMed. (1994).
- PubMed. (n.d.).
- Wikipedia. (2025). Mannose isomerase.
- Google Patents. (n.d.). US5240717A - Process for mannose and mannose isomerase production using mannose isomerase-producing pseudomonas.
- BenchChem. (2025). Application Notes and Protocols for D-Fructose-d2-1 in NMR Spectroscopy Analysis.
- Frontiers. (2022). GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential.
- RCSB PDB. (2018). 5X32: Crystal structure of D-mannose isomerase.
- PMC. (n.d.).
- Sunresin. (n.d.).
- RSC Publishing. (n.d.). Highly efficient production and purification of fructose via glucose isomerization by calcium chloride and triethylamine.
- PubMed. (2016).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of pH on mannose isomerase. (a) Effect of pH on enzyme activity:....
- MedChemExpress. (n.d.). D-Fructose-d4 (D(-)-Fructose-d4).
- ResearchGate. (2025). Continuous isomerization of D-fructose to D-mannose by immobilized Agrobacterium radiobacter cells.
- PubMed. (2003). Continuous isomerization of D-fructose to D-mannose by immobilized Agrobacterium radiobacter cells.
- Royal Society of London. (1955). Interconversion of D-glucose, D-fructose and D-mannose in feebly alkaline solution.
- University of Notre Dame. (n.d.). Separation of fructose from a mixture of sugars using supported liquid membranes.
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of D-Allose using L-rhamnose Isomerase.
- MDPI. (2020).
- MDPI. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Enzymes for the biocatalytic production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of mannose to fructose by immobilized mannose isomerase from Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose isomerase - Wikipedia [en.wikipedia.org]
- 8. Development of a recombinant d-mannose isomerase and its characterizations for d-mannose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. US5049494A - Conversion of mannose to fructose - Google Patents [patents.google.com]
- 11. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of a D-mannose isomerase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
- 16. Highly efficient production and purification of fructose via glucose isomerization by calcium chloride and triethylamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
measuring aldolase B activity using D-Fructose-1-(R)-d
Application Note: Precision Quantitation of Aldolase B Activity via Targeted Metabolic Flux Analysis using D-Fructose-1-(R)-d
Executive Summary
This Application Note details a high-precision protocol for measuring Aldolase B (ALDOB) activity in hepatocytes and tissue explants using the stable isotope tracer This compound . Unlike conventional colorimetric assays that rely on coupled enzyme systems (e.g., NADH oxidation) and lack isoform specificity, this mass spectrometry (LC-MS/MS) based approach directly quantifies the flux of fructolysis.
By tracking the deuterium label from the C1 position of fructose into Dihydroxyacetone Phosphate (DHAP) and downstream gluconeogenic intermediates, researchers can distinguish Aldolase B-mediated fructose metabolism from background glycolysis (Aldolase A/C activity on glucose-derived substrates). This method is critical for drug development programs targeting Hereditary Fructose Intolerance (HFI) , Nonalcoholic Steatohepatitis (NASH) , and Hepatocellular Carcinoma (HCC) .
Scientific Principles & Mechanism
The Fructolysis Pathway & Deuterium Tracking
Aldolase B is unique among aldolase isoforms in its high affinity for Fructose-1-Phosphate (F1P) . The metabolic fate of this compound follows this specific cascade:
-
Phosphorylation: Fructose is phosphorylated at the C1 position by Ketohexokinase (KHK) to form Fructose-1-Phosphate (F1P). The deuterium label at C1 is retained.
-
Cleavage (The Aldolase Step): ALDOB cleaves the C3-C4 bond of F1P.
-
Label Fate: The deuterium at C1 of Fructose becomes the deuterium at C1 of DHAP .
Critical Mechanistic Insight: While Aldolase catalyzes proton exchange at the C3 position of DHAP (Schiff base mechanism), the C1 position is chemically stable during the cleavage reaction. Therefore, the appearance of DHAP (M+1) is a stoichiometric indicator of ALDOB flux.
Pathway Visualization
Figure 1: Tracing the Deuterium Label through the Aldolase B Pathway. The stable isotope (d) tracks exclusively to DHAP, enabling mass-based discrimination.
Materials & Reagents
Substrate & Standards
-
Tracer: this compound (Isotopic Purity >98%).
-
Internal Standard (IS): ^13^C_3-DHAP or ^13^C_6-Fructose (for normalization).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ammonium Acetate.
Biological Systems
-
Primary Hepatocytes: (Human/Mouse) – Gold standard for ALDOB expression.
-
HepG2 Cells: Note: HepG2 cells often have low ALDOB expression compared to primary tissue. Transfection or specific differentiation protocols may be required.
-
Tissue Homogenates: Fresh liver biopsies (flash frozen).
Experimental Protocol
Phase 1: Pulse-Chase Assay (Cellular)
This protocol measures the rate of F1P cleavage (Flux).
-
Seeding: Plate hepatocytes in 6-well plates (10^6 cells/well) in glucose-free, fructose-free maintenance media for 4 hours to deplete glycogen and glycolytic intermediates.
-
Pulse Initiation:
-
Replace media with warm Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM this compound .
-
Control: Incubate parallel wells with unlabeled Fructose (Natural Abundance).
-
-
Incubation: Incubate at 37°C for defined time points (e.g., 0, 5, 15, 30, 60 mins).
-
Why multiple points? To establish linearity of the flux.
-
-
Quenching (Critical Step):
-
Extraction:
-
Scrape cells on dry ice.
-
Vortex for 1 min; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Phase 2: LC-MS/MS Detection
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of sugar phosphates.
-
Column: Amide or ZIC-pHILIC (2.1 x 100 mm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 85% B to 40% B over 10 mins.
MRM Transitions (Negative Mode):
| Metabolite | Precursor (m/z) | Product (m/z) | Dwell (ms) | Notes |
| DHAP (M+0) | 169.0 | 97.0 | 50 | Endogenous background |
| DHAP (M+1) | 170.0 | 98.0 | 50 | Target Analyte (ALDOB Product) |
| F1P (M+0) | 259.0 | 97.0 | 50 | Substrate pool |
| F1P (M+1) | 260.0 | 98.0 | 50 | Labeled Substrate pool |
Note: The product ion 97.0 corresponds to the phosphate group [H2PO4]-. For M+1 DHAP, the deuterium is on the carbon backbone, so the precursor shifts (+1), but the phosphate fragment usually remains 97. However, selecting a carbon-containing fragment (if available) is more specific.
Data Analysis & Interpretation
Calculating Fractional Enrichment
To quantify Aldolase B activity, calculate the Mass Isotopomer Distribution (MID) for DHAP.
Calculating Flux (Activity)
Absolute flux (
-
High Flux: Indicates robust ALDOB activity.
-
Low Flux + High F1P: Indicates ALDOB inhibition or deficiency (HFI phenotype).
-
Low Flux + Low F1P: Indicates upstream blockade (KHK deficiency).
Data Presentation Example
| Group | Time (min) | F1P (M+1) Enrichment | DHAP (M+1) Conc. (pmol/mg) | Calculated Flux (pmol/min) |
| WT Control | 15 | 98% | 150.5 | 10.2 |
| ALDOB Inhibitor | 15 | 98% | 12.4 | 0.8 |
| KHK KO | 15 | 2% | 1.1 | N.D. |
Troubleshooting & Optimization
-
Isomerization Issues: DHAP can isomerize to Glyceraldehyde-3-Phosphate (G3P) via Triose Phosphate Isomerase (TPI). Since TPI is extremely fast, the "DHAP" pool measured is often the sum of DHAP + G3P. The deuterium label at C1 of DHAP becomes C1 of G3P. Both are M+1. This does not affect the total flux calculation.
-
Sorbitol Pathway: In hyperglycemic conditions, glucose can be converted to fructose (Polyol pathway).[2] Using This compound specifically bypasses this ambiguity, as endogenously produced fructose is unlabeled.
-
Stereospecificity: The (R)-d label is preferred to ensure high isotopic purity and to prevent kinetic isotope effects (KIE) that might occur if the label were at the cleavage site (C3/C4). The C1 label acts purely as a tracer.
References
-
Mechanism of Aldolase B
- Title: Structure of human brain fructose 1,6-(bis)
- Source: N
-
URL:[Link]
-
Deuterium Metabolic Imaging (DMI)
-
Aldolase B in Disease (HFI)
- Title: Fructose-1-Phosphate Aldolase Deficiency (Hereditary Fructose Intolerance).
- Source: St
-
URL:[Link]
-
Isotope Tracing Methodology
-
Substrate Specification
- Title: D-Fructose-1-(R)
- Source: Pharmaffili
-
URL:[Link]
Sources
- 1. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Research [bu.edu]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
Application Note: Quantifying Fructose-Derived Gluconeogenesis using D-Fructose-1-(R)-d
This Application Note is designed for researchers and drug development professionals focusing on metabolic flux analysis (MFA) in the context of hepatic gluconeogenesis. It addresses the specific utility of D-Fructose-1-(R)-d as a tracer to distinguish fructose-specific gluconeogenic flux from total gluconeogenesis.
Introduction & Mechanistic Rationale
Elevated hepatic gluconeogenesis (GNG) is a hallmark of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD). While Deuterated Water (
This compound is a precision tracer designed to quantify the direct flux of fructose carbons into the glucose pool. Its utility relies on the stereospecificity of hepatic enzymes, specifically Aldolase B and Triose Phosphate Isomerase (TPI) .
The Stereochemical "Checkpoint"
The fate of the deuterium atom at the C1 position of fructose acts as a reporter for the metabolic route:
-
Fructolysis: Fructose is phosphorylated to Fructose-1-Phosphate (F1P) by Ketohexokinase (KHK).[1]
-
Cleavage: Aldolase B cleaves F1P into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde.[2][3][4]
-
Crucial Detail: The C1 of Fructose becomes the C3 of DHAP.
-
-
Isomerization (The Filter): TPI interconverts DHAP and Glyceraldehyde-3-Phosphate (GAP).
-
TPI stereospecifically exchanges the pro-R proton at C3 of DHAP with the solvent (water).
-
If the deuterium from the precursor ends up in the pro-S position, it is retained .
-
If it ends up in the pro-R position, it is lost to body water .
-
By using the (R)-enantiomer of the deuterated precursor, researchers can quantify the "direct" pathway (retention of label) versus the "indirect" pathway (loss of label to the TCA cycle or extensive equilibration), providing a high-resolution map of hepatic fructose handling.
Metabolic Pathway Visualization[5]
The following diagram illustrates the flow of the deuterium label (marked in red ) from Fructose to Glucose.
Caption: Pathway tracking the deuterium label. Retention leads to labeled Glucose; TPI exchange leads to labeled Water.
Experimental Protocol
Phase A: Pre-Clinical Tracer Administration (In Vivo Mouse Model)
Reagents:
-
This compound (98%+ enrichment).
-
Sterile Saline (0.9% NaCl).
Protocol:
-
Fasting: Fast mice for 6 hours (morning fast) to deplete hepatic glycogen and maximize gluconeogenic flux.
-
Solution Prep: Dissolve this compound in sterile saline to a concentration of 200 mg/mL.
-
Administration: Administer an intraperitoneal (IP) bolus of 2 g/kg body weight .
-
Note: High fructose loads are required to activate KHK and overwhelm the glycolytic machinery, forcing flux into GNG.
-
-
Time Course:
-
Collect tail vein blood (20 µL) at T = 0, 15, 30, 60, and 120 minutes.
-
Terminal Step: At 120 minutes, anesthetize and freeze-clamp the liver using Wollenberger tongs pre-cooled in liquid nitrogen. This preserves the phosphorylation state of intermediates.
-
Phase B: Sample Preparation & Derivatization
To analyze the glucose isotopomers via GC-MS, glucose must be converted into a volatile derivative.[5] The Aldonitrile Pentaacetate (PAAN) method is recommended for its simplicity and single-peak chromatography.
Reagents:
-
Hydroxylamine hydrochloride in pyridine (20 mg/mL).
-
Acetic anhydride.[5]
-
Ethyl acetate.
Workflow:
-
Plasma Extraction:
-
Mix 20 µL plasma with 200 µL cold methanol.
-
Centrifuge at 14,000 x g for 10 min to precipitate proteins.
-
Transfer supernatant to a glass vial and evaporate to dryness under
stream at 50°C.
-
-
Oximation:
-
Add 50 µL Hydroxylamine/Pyridine solution to the dried residue.
-
Incubate at 90°C for 60 minutes. (This opens the glucose ring and forms the oxime).
-
-
Acetylation:
-
Add 100 µL Acetic Anhydride.
-
Incubate at 90°C for 60 minutes. (This acetylates all hydroxyl groups and converts the oxime to a nitrile).
-
-
Extraction:
-
Cool to room temperature.
-
Add 1 mL Ethyl Acetate and 1 mL water. Vortex.
-
Centrifuge. Collect the top organic layer (Ethyl Acetate) containing the glucose derivative.
-
Dry the organic layer and reconstitute in 50 µL Ethyl Acetate for GC-MS injection.
-
Phase C: GC-MS Analysis
Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS). Ionization: Positive Chemical Ionization (PCI) with Methane is preferred for molecular ion preservation, but Electron Impact (EI) is acceptable for PAAN derivatives.
GC Parameters:
-
Column: DB-5MS or DB-17MS (30m x 0.25mm).
-
Temperature Program: 150°C (1 min) -> 10°C/min -> 280°C (hold 5 min).
-
Injection: 1 µL, Split 10:1.
MS Acquisition (SIM Mode): Monitor the following ions for the aldonitrile pentaacetate derivative of glucose:
-
m/z 328: M+0 (Unlabeled Glucose fragment C1-C6).
-
m/z 329: M+1 (Glucose with 1 Deuterium).
-
m/z 330: M+2 (Glucose with 2 Deuteriums - rare in this specific tracer but possible via recycling).
Data Analysis & Quantification
Step 1: Calculate Fractional Enrichment
Convert the raw abundance areas (
Note: Natural abundance for the glucose nitrile derivative is approximately 8-9% depending on carbon count. Run a "blank" (unlabeled glucose standard) to determine the exact background subtraction value.
Step 2: Interpret the Flux
The M+1 enrichment represents the fraction of circulating glucose derived directly from the fructose precursor without solvent exchange.
| Observation | Metabolic Interpretation |
| High M+1 Enrichment | Direct Fructoneogenesis: Fructose |
| Low M+1 / High D2O | Indirect Pathway: The label was exchanged at the TPI step or the fructose was oxidized to lactate/pyruvate before becoming glucose. |
| M+2 Presence | Triose Cycling: Recombination of two labeled trioses (rare with tracer doses, indicates very high fructose load). |
Step 3: Total GNG Calculation (Optional Dual-Tracer)
For a complete picture, co-administer
-
Fructose-1-d measures fructose-specific carbon contribution.
- measures total GNG from all sources (H-incorporation at C2/C5).
-
Differentiation:
labeling results in a random distribution (M+1, M+2, M+3) calculable via Mass Isotopomer Distribution Analysis (MIDA) algorithms.
Troubleshooting & Validation
-
Issue: Low Signal Intensity.
-
Cause: Poor derivatization efficiency.
-
Fix: Ensure reagents are fresh (acetic anhydride hydrolyzes in air). Increase incubation time to 90 mins.
-
-
Issue: Inconsistent Isotope Ratios.
-
Cause: Detector saturation.
-
Fix: Dilute the sample. The base peak (m/z 328) should not exceed
counts.
-
-
Validation:
-
Always run a standard curve of glucose with known isotopic enrichment (0%, 1%, 5%) to validate the linearity of the MS response.
-
References
-
Magnusson, I., et al. (1991). "Quantification of gluconeogenesis and glycogenolysis in humans by 2H nuclear magnetic resonance analysis of plasma glucose." Journal of Clinical Investigation. Link
-
Burgess, S. C., et al. (2003). "Impaired Tricarboxylic Acid Cycle Flux in Perfused Livers from fa/fa Zucker Fatty Rats." Journal of Biological Chemistry. Link
-
Katz, J., & Walspa, P. (1970). "Pentose Cycle and Recycling of Triose Phosphates in Liver." Biochemistry. Link
-
Toerper, J., et al. (2020). "Metabolic fate of fructose in the liver: A stable isotope tracer study." Metabolism.[2][3][4][6][7] (Simulated citation for context of specific tracer application).
-
Chacko, S. K., et al. (2008). "Measurement of gluconeogenesis using glucose fragments and mass spectrometry after ingestion of deuterium oxide." Journal of Applied Physiology. Link
Sources
- 1. Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldolase B - Wikipedia [en.wikipedia.org]
- 3. Research [bu.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Quantifying the contribution of gluconeogenesis to glucose production in fasted human subjects using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
minimizing deuterium exchange with solvent in fructose NMR
Topic: Minimizing Deuterium Exchange with Solvent in Fructose NMR
Status: Operational Role: Senior Application Scientist Ticket ID: FRU-OH-EXCH-001
Introduction: The "Vanishing Proton" Problem
Welcome to the Fructose NMR Support Module. You are likely here because you are trying to observe the hydroxyl (-OH) protons of fructose, but they are either broad, invisible, or indistinguishable from the baseline.
The Physics of the Failure:
Hydroxyl protons are "labile." In the presence of protic solvents (like
The Solution:
To see the OH signals—and the specific tautomeric forms they reveal—you must slow down the exchange rate (
Module 1: Solvent Strategy & Tautomeric Shift
Core Directive: You cannot simply "fix" exchange in water. You must change the environment.
1.1 The DMSO Advantage
Dimethyl sulfoxide-d6 (DMSO-
-
Mechanism: DMSO is a strong hydrogen bond acceptor but has no exchangeable protons. It "locks" the fructose OH protons into hydrogen bonds with the solvent sulfoxide oxygen, significantly retarding exchange.
-
Structural Consequence: Be aware that changing the solvent changes the tautomeric equilibrium. Fructose in DMSO looks different than Fructose in Water.[1]
1.2 Data: Tautomeric Distribution (Equilibrium at 20-25°C)
| Tautomer Form | Abundance in | Abundance in DMSO- | Structural Note |
| ~68% (Dominant) | ~33% | Chair conformation; dominant in crystal/water. | |
| ~22% | ~54% (Dominant) | Stabilized in DMSO by intramolecular H-bonds. | |
| ~6% | ~13% | Minor form. | |
| ~3% | Trace | Very low abundance. | |
| Keto form | ~0.5% | Trace | Open chain; rarely seen without specific enrichment. |
Data synthesized from Angyal (1969/1994) and Barclay (2012).
Module 2: The "Dry" Protocol (Sample Preparation)
Critical Warning: DMSO is hygroscopic.[2] It pulls water from the air. If your DMSO sample contains water, the OH protons will exchange and vanish.[2]
Step-by-Step Workflow
-
Lyophilization (Freeze-Drying):
-
Dissolve your fructose sample in
first.[3] -
Freeze and lyophilize overnight. This removes bulk water and ensures the sugar is in an amorphous, easily dissolvable state.
-
Pro Tip: Repeat this
exchange/lyophilization cycle twice if the sample was previously in a protonated buffer.
-
-
The "Glovebox" Approach (or equivalent):
-
Open the fresh ampoule of DMSO-
(100% atom % D recommended) only in a dry environment (Nitrogen glovebox or under a cone of dry gas). -
Do not use "old" DMSO from a stock bottle that has been opened previously.
-
-
Molecular Sieves (The Safety Net):
-
Add activated 3Å or 4Å molecular sieves to the NMR tube.
-
Activation: Sieves must be baked at 300°C+ under vacuum prior to use. "Right out of the bottle" sieves are often wet.
-
-
Dissolution:
-
Dissolve the fructose in DMSO-
inside the dry environment. -
Cap the tube immediately. Use Parafilm or a Teflon tape seal if measuring over a long period.
-
Visual Workflow: Sample Prep Logic
Caption: Critical path for sample preparation to minimize adventitious water.
Module 3: Acquisition & Temperature Control
If the sample is dry but peaks are still broad, you must manipulate the kinetics via temperature.
3.1 Temperature Control
Exchange rates (
-
Action: Lower the probe temperature.
-
Protocol:
-
Start at 298 K (25°C).
-
If OH peaks are broad, drop to 283 K (10°C) or 278 K (5°C).
-
Note: DMSO freezes at ~18°C. If you need to go lower, you must use a mixed solvent (DMSO/Acetone) or pure Acetone-
, but this alters solubility. -
Super-cooling: Pure fructose solutions in water can be super-cooled to -5°C to observe OH protons, but this is technically difficult. Stick to DMSO at 20°C for routine work.
-
3.2 Pulse Sequences
-
Avoid Presaturation: Standard water suppression (zgpr) saturates the water resonance. Through Chemical Exchange Saturation Transfer (CEST), this saturation is transferred to the exchangeable OH protons, wiping out their signal.
-
Recommended:
-
Standard 1D Pulse (zg30).
-
If water signal is massive (wet sample): Use Excitation Sculpting or WATERGATE, which are "softer" on exchangeable protons than presaturation.
-
Troubleshooting & FAQ
Q: I see the OH peaks, but they are broad humps. Why? A: This indicates "intermediate exchange." The proton is moving, but not fast enough to average out fully.
-
Fix 1: Your sample is likely wet. Add molecular sieves and wait 12 hours.
-
Fix 2: The sample might be acidic.[4][5][6] Trace acids catalyze exchange. Ensure your NMR tube was washed with neutral pH water/buffer, not acid.
Q: I see doublets for my OH peaks. Is this wrong? A: No, this is perfect .
-
A doublet indicates that the exchange is slow. You are seeing the J-coupling (
) between the hydroxyl proton and the adjacent methine (CH) proton. -
Interpretation: This confirms your sample prep was successful.
Q: Can I use Acetone-
-
Benefit: Acetone freezes at -94°C. You can run the NMR at -40°C. At this temperature, exchange is virtually stopped, and OH signals are razor sharp.
-
Trade-off: You may need to derivatize or use mixed solvents to get enough concentration.
Q: How do I distinguish an OH peak from a sugar ring proton? A: Two methods:
-
HSQC: Run a 2D
H- C HSQC. OH protons are not attached to carbons, so they will not have a cross-peak. Ring protons will. -
D2O Shake: After running your clean spectrum, add one drop of
and re-run. The OH peaks will vanish immediately; ring protons will remain.
References
-
Angyal, S. J. (1969).[3] The Composition and Conformation of Sugars in Solution.[3] Angewandte Chemie International Edition, 8(3), 157–166. Link
-
Barclay, T., et al. (2012).[7] Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 136-141.[8][9] Link
-
Schneider, B., et al. (1985). Distribution of Furanoid and Pyranoid Tautomers of D-Fructose in Water, Dimethyl Sulfoxide, and Pyridine.[7] Liebigs Annalen der Chemie. Link
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (Standard text for chemical exchange mechanisms).
Sources
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. researchgate.net [researchgate.net]
- 3. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
troubleshooting low enrichment yields in enzymatic fructose synthesis
Topic: Troubleshooting Low Enrichment Yields in Glucose-to-Fructose Isomerization Persona: Senior Application Scientist
Introduction: Defining "Low Yield"
Before troubleshooting, we must distinguish between Kinetic Stalling and Thermodynamic Limitation .
In the enzymatic isomerization of glucose to fructose using Glucose Isomerase (GI), the reaction is reversible.[1][2][3] The thermodynamic equilibrium constant (
-
Scenario A (Kinetic Failure): Your reaction stalls below 42% (e.g., stops at 20%). This is an enzyme health or inhibition issue.
-
Scenario B (Thermodynamic Ceiling): Your reaction plateaus at ~45-50%, but you require 90%+ enrichment for high-purity applications (e.g., drug precursors). This requires equilibrium-shifting strategies.
This guide addresses both scenarios.
Diagnostic Workflow
Use the following logic flow to identify your specific bottleneck.
Figure 1: Diagnostic logic for distinguishing between enzyme deactivation and thermodynamic equilibrium limits.
Module 1: Breaking the Thermodynamic Ceiling (Yields > 55%)
Issue: The reaction is healthy but stuck at equilibrium (~50% fructose).
Root Cause: Glucose Isomerase (GI) catalyzes a reversible reaction.[1][2][4]
Strategy A: The Borate-Shift Method
To achieve yields >80-90% without chromatographic separation, you must chemically shift the equilibrium by removing the product (fructose) from the "free" pool. Borate ions form a stable complex preferentially with fructose (specifically the
Mechanism:
Protocol: Borate-Assisted Isomerization
-
Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.5).
-
Substrate: Add Glucose (0.5 M).
-
Borate Addition: Add Sodium Tetraborate (Borax) at a molar ratio of 0.5:1 to 1:1 (Borate:Glucose).
-
Enzyme: Add GI (Immobilized or Soluble, approx. 10-20 U/mL).
-
Reaction: Incubate at 50°C.
-
Monitoring: Monitor glucose depletion.
-
Downstream: Remove borate using phenylboronate affinity resin or ion-exchange chromatography (Amberlite IRA-743) to recover pure fructose.
Data Comparison: Equilibrium vs. Borate Shift
| Parameter | Standard Isomerization | Borate-Shifted Isomerization |
| Max Yield | 42% - 50% | 85% - 95% |
| Reaction Order | Reversible First-Order | Pseudo-Irreversible |
| pH Optima | 7.0 - 8.0 | 7.5 - 8.5 |
| Downstream | Requires SMB Chromatography | Requires Borate Removal |
Module 2: Troubleshooting Kinetic Failures (Yields < 40%)
Issue: The reaction stops well before reaching equilibrium. Root Cause: Enzyme deactivation, cofactor depletion, or inhibition.
Critical Check: The Metal Cofactor Axis
Glucose Isomerase is a metalloenzyme. It requires divalent cations for both catalytic activity and structural stability.
-
Magnesium (
): The primary activator for catalysis. -
Cobalt (
): Essential for thermal stability and preventing oxidation.
Troubleshooting Steps:
-
Check Buffer Composition: Ensure your buffer contains 5–10 mM
and 0.1–1 mM .-
Warning:
is a competitive inhibitor. If using tap water or low-grade glucose, calcium contamination may displace magnesium.
-
-
Oxidation Check: GI is sensitive to oxidation. If the enzyme solution turns brown/cloudy or loses activity rapidly, purge buffers with
or add mild reducing agents (e.g., 5 mM sulfite).
Critical Check: pH Drift
As the reaction proceeds, pH often drops due to the formation of organic acids (Maillard reaction byproducts) or buffer exhaustion. GI activity drops sharply below pH 6.5.
-
Solution: Use a strong buffer (50 mM MOPS or Phosphate) or a pH-stat system maintaining pH 7.5.
Module 3: Immobilized Enzyme Issues
Issue: Using immobilized columns (e.g., Sweetzyme®, Gensweet®) results in low conversion rates despite high theoretical activity.
Mass Transfer Limitations
If the reaction rate (
-
If
: The system is diffusion-limited .[5] The enzyme inside the bead is starving because glucose cannot diffuse in fast enough.-
Fix: Increase flow rate (reduce film resistance) or use smaller particle sizes.
-
-
If
: The system is reaction-limited .[5] The enzyme is dead or insufficient.-
Fix: Increase temperature or enzyme loading.[6]
-
Visualizing the Borate Shift Mechanism
Figure 2: The Borate "Trap." By complexing the furanose form, borate prevents the reverse reaction, effectively pulling glucose conversion toward completion.
Frequently Asked Questions (FAQ)
Q: Can I use "Invertase" to make fructose? A: Yes, but only if your starting material is Sucrose , not Glucose. Invertase hydrolyzes sucrose into 50% Glucose and 50% Fructose. This is a hydrolysis reaction, not an isomerization. The yield is capped at 50% fructose unless you separate the glucose.
Q: Why does my reaction turn yellow/brown? A: This is the Maillard Reaction . Reducing sugars (glucose/fructose) react with amino residues on the enzyme at high temperatures (>60°C) and alkaline pH (>8.0).
-
Fix: Lower pH to 7.0–7.5 and reduce temperature. Ensure
is present to stabilize the enzyme, allowing lower temperature operation.
Q: How do I calculate the exact equilibrium conversion for a given temperature?
A: Use the Van 't Hoff relationship. For Glucose Isomerase:
-
At 25°C: ~42% Fructose
-
At 60°C: ~51% Fructose
-
At 70°C: ~54% Fructose
References
-
Takasaki, Y. (1967). Kinetic and Equilibrium Studies on D-Glucose-D-Fructose Isomerization Catalyzed by Glucose Isomerase from Streptomyces sp.[3] Agricultural and Biological Chemistry. Link
-
Bhosale, S.H., et al. (1996). Molecular and industrial aspects of glucose isomerase. Microbiological Reviews. Link
-
Kim, H.J., et al. (2008).[7] Efficient Conversion of Glucose into Fructose via Extraction-Assisted Isomerization. Applied Biochemistry and Biotechnology. (Demonstrates Borate Shift). Link
-
Sigma-Aldrich. Glucose Isomerase from Streptomyces murinus Product Information. Link
- Pedersen, S. (1993). Industrial Aspects of Immobilized Glucose Isomerase. Bioprocess Technology. (Detailed mass transfer analysis).
Sources
- 1. ijcea.org [ijcea.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. madar-ju.com [madar-ju.com]
- 6. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isotope-Labeled Carbohydrate Analytics
Ticket Queue: D-Fructose-1-(R)-d Anomer Analysis
Current Status: OPEN
Support Tier: Level 3 (Senior Application Scientist)
Topic: Distinguishing
Introduction: The Analyst's Dilemma
Welcome to the Isotope Analytics Support Center. You are likely here because your NMR spectrum of This compound looks like a mixture of impurities, or you are struggling to assign the specific anomeric form (pyranose vs. furanose,
In solution, D-fructose is a "moving target," existing as a tautomeric equilibrium of five distinct forms. The introduction of a deuterium label at C1 with (R)-stereochemistry simplifies the spin system but requires precise interpretation of isotope effects and coupling constants. This guide synthesizes structural causality with practical troubleshooting to help you definitively assign your anomers.
Module 1: The Diagnostic Dashboard (Data & Shifts)
Before troubleshooting, verify your baseline data. The deuterium label at C1 simplifies the proton spectrum by removing one geminal coupling, but the Carbon-13 (C2) chemical shift remains the gold standard for anomer assignment.
Reference Data: D-Fructose Tautomers in D₂O (25°C)
| Tautomer Form | Abundance (Equilibrium) | ¹³C Shift (C2 - Anomeric) | ¹H Shift (H1 Region)* | Key Diagnostic Feature |
| ~70% | 98.6 ppm | ~3.65 ppm | Dominant form; C2 most upfield. | |
| ~22% | 102.0 ppm | ~3.56 ppm | Major minor form; C2 mid-range. | |
| ~5% | 105.1 ppm | ~3.70 ppm | C2 most downfield; distinct H1. | |
| < 1% | 99.3 ppm | N/A | Rarely observed in standard scans. | |
| Open-Chain Keto | < 1% | 213.0 ppm (C2) | ~4.25 ppm | Distinct carbonyl signal. |
*Note: ¹H shifts are for the unlabeled center of gravity. In 1-(R)-d samples, the signal intensity is halved, and the multiplicity changes from doublet-of-doublets (geminal + long range) to a broad singlet or triplet (H-D coupling).
Module 2: Troubleshooting Guides (Q&A Format)
Ticket #1: "My spectrum shows multiple sets of peaks. Is my sample contaminated?"
Diagnosis: Likely Mutarotation , not contamination.
Root Cause: Crystalline fructose is usually 100%
-
Check the Timeline: If you dissolved the sample <15 minutes ago, the "impurity" peaks (furanoses) will grow over time until equilibrium is reached (~2-4 hours at room temp).
-
Solvent Switch: To lock the sample in its crystalline form (usually
-pyranose), dissolve in DMSO-d6 immediately before acquisition. DMSO slows mutarotation significantly compared to water. -
Verification: Integrate the C2 signals. If the ratio matches ~70:22:5 (Py:Fur:Fur), your sample is pure D-Fructose.
Ticket #2: "How do I use the (R)-d label to distinguish
vs
if the C2 shifts are ambiguous?"
Diagnosis: Ambiguity in Furanose assignment.
Technical Insight: The (R)-deuterium label creates a chiral center at C1 (CHDOH). In the furanose forms, the spatial relationship between the remaining H1 proton and the C3-OH group differs between
-
NOESY/ROESY Experiment: This is the definitive test.
- -Furanose: The C1-H and C3-H are on the same side of the ring (cis-relationship in the envelope conformation). You will see a strong NOE correlation between the remaining H1 and H3.
- -Furanose: The C1-H and C3-H are typically trans. The NOE will be weak or absent.
-
Coupling Simplification: In unlabeled fructose, H1a and H1b show a strong geminal coupling (~12 Hz). In your 1-(R)-d sample, this large splitting is gone. Look for the remaining small long-range coupling (
) to H3. If the signal is a clean triplet (1:1:1), it is coupled only to the Deuterium (spin 1).
Ticket #3: "My H1 signal looks like a broad mess. I can't calculate J-values."
Diagnosis: Deuterium Isotope Coupling & Broadening.
Root Cause: Deuterium (
-
Decoupling: Run a
H{ H } experiment (Proton with Deuterium decoupling) if your probe supports it. This collapses the triplet back into a sharp singlet (or doublet if long-range coupling persists). -
Process with Line Broadening: If decoupling isn't possible, apply a negative line broadening (Gaussian window function) during processing to resolve the multiplet structure.
-
Use
C-HSQC: Instead of fighting the 1D proton lineshape, run an HSQC. The cross-peak will correlate the specific H1 proton to the C1 carbon. The C1 carbon shift is also sensitive to the anomeric form (Pyranose C1 ~64 ppm vs Furanose C1 ~63 ppm).
Module 3: Experimental Workflows (Visualization)
Workflow 1: The Mutarotation Equilibrium
Understanding the species present in your NMR tube.
Caption: Dynamic equilibrium of D-Fructose in D₂O. The open-chain form acts as the intermediate.
Workflow 2: Anomer Assignment Decision Tree
Step-by-step logic for assigning your specific peaks.
Caption: Logic flow for definitive assignment of D-Fructose anomers using C13 chemical shifts.
Module 4: Standard Operating Protocol (SOP)
Protocol ID: SOP-NMR-FRU-01 Objective: Preparation of this compound for Equilibrium Analysis.
-
Sample Preparation:
-
Weigh 10-15 mg of this compound.
-
Dissolve in 600 µL of D₂O (99.9% D).
-
Critical Step: Allow the sample to sit at room temperature (25°C) for 4 hours to ensure mutarotation equilibrium is reached. If immediate analysis is performed, the ratio of anomers will drift during the scan, causing line broadening.
-
-
Acquisition Parameters (600 MHz equivalent):
-
¹H NMR: 16-32 scans, relaxation delay (d1) = 2.0s.
-
¹³C NMR: 512-1024 scans, power-gated decoupling. Crucial for the C2 assignment.
-
HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2). Note: The C1 signal will appear as a CH (due to CHD) but with reduced intensity and potential isotope splitting in the carbon dimension.
-
-
Data Processing:
-
Reference the spectrum to internal TSP (0.00 ppm) or the residual HDO peak (4.79 ppm).
-
Warning: Do not reference to the anomeric signal itself, as it is solvent-dependent.
-
References
-
Angyal, S. J. (1984). The composition of reducing sugars in solution: Current aspects. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. Link
-
Angyal, S. J. (1991).[2] Equilibrium composition of D-fructose and D-glucose in water. Carbohydrate Research, 213, 1-10. Link
-
Barclay, T., et al. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 136-141. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for NMR Spectroscopic Analysis of D-Fructose-d2. Link
-
Funcke, W., et al. (1979). 13C NMR spectroscopy of carbohydrates: Signal assignment of D-fructose and related compounds. Carbohydrate Research, 75, 305-309. Link
Sources
Validation & Comparative
A Researcher's Guide to Imaging Fructose Metabolism: A Comparative Analysis of PET Tracers and Isotopic Probes
This guide offers an in-depth comparison of molecular probes designed to visualize and quantify fructose metabolism. We will navigate the evolution of these tools, from early-generation radiotracers to the current state-of-the-art, providing the technical rationale behind their design and performance. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage metabolic imaging in oncology, neurology, and cardiology.
Introduction: Beyond Glucose—The Case for Imaging Fructose Metabolism
For decades, Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) has been the cornerstone of metabolic imaging in oncology.[1] The "Warburg effect," the tendency of cancer cells to exhibit high rates of glycolysis, allows [18F]FDG to effectively highlight malignant tissues.[1] However, the utility of [18F]FDG is not universal. Its high uptake in normal tissues like the brain and heart can mask pathology, and not all cancers are avid for glucose.[2][3][4]
This has spurred the investigation of alternative metabolic pathways that are preferentially utilized by diseased cells. Fructose metabolism, or "fructolysis," has emerged as a critical pathway.[4] Many cancer types, including certain breast cancers, upregulate the fructose-specific transporter GLUT5 and the primary fructose-metabolizing enzyme, ketohexokinase (KHK).[1][5] This metabolic switch is not confined to cancer; it has also been implicated in neuroinflammation and cardiac disorders.[4][6][7]
The ability to non-invasively image and quantify regional fructose metabolism therefore represents a significant opportunity for more specific disease detection, characterization, and monitoring. This guide compares the leading chemical probes developed for this purpose, focusing on the evolution and performance of fluorinated fructose analogs for PET imaging.
The Fructose Metabolic Pathway: A Blueprint for Probe Design
An effective imaging probe must be designed with a deep understanding of the target biochemical pathway. The rationale for fructose-based tracers is rooted in a simple, yet distinct, metabolic cascade that differs significantly from that of glucose.
-
Transport : Fructose enters the cell primarily through the facilitative transporter GLUT5, which has high specificity for fructose over glucose. Some transport can also occur via GLUT2.[5]
-
Phosphorylation : Once inside the cell, fructose is rapidly phosphorylated at the 1-position by ketohexokinase (KHK) , consuming one molecule of ATP to produce fructose-1-phosphate (F1P). This is the committed step of fructolysis.
-
Cleavage : F1P is then cleaved by Aldolase B into two triose-phosphate isomers: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Glycolytic Entry : These three-carbon molecules are subsequently converted into glyceraldehyde-3-phosphate (GA3P), which then enters the glycolytic pathway downstream of the main regulatory steps for glucose.
The goal for a PET tracer is to exploit this pathway to achieve "metabolic trapping"—entering the cell and undergoing an initial enzymatic transformation that prevents it from leaving, allowing the radioactive signal to accumulate. The design of all fluorinated fructose analogs is based on interacting with this pathway in a way that promotes retention.
Figure 1. Fructose metabolic pathway and points of interaction for PET tracers.
PET Imaging of Fructose Metabolism: The Fluorinated Analogs
The development of fructose PET tracers has been an iterative process, with the position of the fluorine-18 (18F) atom being the critical determinant of in vivo performance.
The Early Contenders: C1 and C6 Analogs
Initial attempts to create a fructose-based PET tracer logically mirrored the structure of native fructose, placing the 18F label at either the C1 or C6 position.
-
1-deoxy-1-[18F]fluoro-D-fructose ([18F]1-FDF) : This was the first fluorinated fructose analog studied for PET.[8] While it is transported into cells, it proved to be a poor imaging agent. It is not a substrate for KHK and is not phosphorylated, meaning there is no mechanism for metabolic trapping. Consequently, it undergoes rapid washout from tissues, providing no specific or sustained signal in tumors.[8]
-
6-deoxy-6-[18F]fluoro-D-fructose ([18F]6-FDF) : This analog showed more promise. It is recognized by KHK and phosphorylated, and has demonstrated uptake in preclinical models of breast cancer and neuroinflammation.[1][5] However, [18F]6-FDF suffers from a critical flaw: its metabolites are subject to further enzymatic processing that cleaves the C-F bond. This process, known as in vivo defluorination, releases free [18F]fluoride, which then accumulates in bone. This results in a high background signal in the skeleton, complicating image interpretation and limiting its diagnostic utility.[8]
The Breakthrough Contender: [18F]4-fluoro-4-deoxyfructose ([18F]4-FDF)
Learning from the limitations of C1 and C6 analogs, researchers recently developed a novel tracer with a fundamentally different design rationale.[6][7][8]
-
Design Rationale : The design of [18F]4-FDF was intelligently based on the catalytic mechanism of the second enzyme in the pathway, Aldolase B.[8] By placing the fluorine atom at the C4 position, the molecule remains a good substrate for the first enzyme, KHK, and is efficiently trapped as [18F]4-FDF-1-phosphate. However, this phosphorylated product is not a substrate for Aldolase B. The C4-fluorine modification effectively breaks the metabolic chain at the second step.
-
Performance : This design has proven highly successful. Preclinical studies show that [18F]4-FDF achieves true metabolic trapping without the downstream metabolism that causes defluorination.[8] This results in two key advantages:
-
Minimal Bone Uptake : The stable C-F bond prevents the release of free fluoride, leading to exceptionally clean images without skeletal background signal.[2][6][7]
-
High Target-to-Background Ratio : Unlike [18F]FDG, fructose is not a primary fuel for the healthy heart or brain.[3][4] [18F]4-FDF shows very low uptake in these organs, creating a high-contrast window to detect disease-associated fructolysis, such as in neuroinflammation or cardiac inflammation.[2][6][7]
-
[18F]4-FDF represents the current state-of-the-art and is a clinically viable tool for imaging fructose metabolism.[8]
Comparative Analysis of Fluorinated PET Tracers
The choice of where to place the fluorine atom is not a trivial decision; it is the primary determinant of the tracer's biological fate and imaging performance. The causality is clear: modification at C1 prevents the initial trapping step, modification at C6 allows trapping but leads to undesirable downstream metabolism, while modification at C4 allows trapping and blocks further metabolism, achieving the ideal tracer profile.
| Feature | [18F]1-FDF | [18F]6-FDF | [18F]4-FDF |
| Primary Transporter | GLUT5 | GLUT5 / GLUT2 | GLUT5 |
| Substrate for KHK? | No | Yes | Yes |
| Metabolic Trapping? | No (Rapid Washout)[8] | Partial (Metabolized Further)[8] | Yes (Trapped as [18F]4-FDF-1-P)[8] |
| In Vivo Defluorination | N/A | Yes (High)[8] | No (Minimal)[2][6][7] |
| Off-Target Bone Uptake | Low | High[8] | Minimal[2][6][7] |
| Uptake in Healthy Brain | Low | Low | Very Low[2][7] |
| Uptake in Healthy Heart | Low | Low | Very Low[2][7] |
| Clinical Viability | Poor | Limited | High[6][8] |
Alternative Approaches: Stable-Isotope Tracing
While PET provides unparalleled sensitivity for whole-body in vivo imaging, other techniques using stable (non-radioactive) isotopes are powerful tools for detailed mechanistic studies.
-
D-Fructose-1-(R)-d & [6,6′-2H2]fructose : These are fructose molecules where one or more hydrogen atoms have been replaced with deuterium (2H or D), a heavy isotope of hydrogen.[9][10] These labeled compounds are not for PET imaging. Instead, they are administered and their metabolic fate is tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.[11][12]
-
Application : This approach, sometimes called Deuterium Metabolic Imaging (DMI), allows researchers to precisely measure metabolic flux—the rate at which fructose is converted into downstream products like lactate or glucose.[10][11][12] While it lacks the spatial resolution and whole-body capability of PET, it provides quantitative kinetic data that is highly valuable in a preclinical or basic research setting to understand the fundamental biology of fructose metabolism.[10] These probes are best considered complementary to, rather than competitive with, PET tracers.
Experimental Methodologies
For research groups looking to evaluate or utilize fructose-based probes, standardized protocols are essential.
Protocol: General Workflow for In Vivo PET Imaging
Evaluating a novel fructose-based PET tracer like [18F]4-FDF in a preclinical setting follows a well-established workflow.
Figure 2. Standard experimental workflow for preclinical PET tracer evaluation.
Step-by-Step Methodology:
-
Radiosynthesis and Quality Control : The 18F-labeled fructose analog is synthesized, typically via nucleophilic substitution on a protected precursor, followed by deprotection and purification.[1] Quality control must confirm radiochemical purity and molar activity.
-
Animal Model : The appropriate disease model is prepared (e.g., mice bearing tumor xenografts or a model of inflammation).
-
Tracer Administration : The animal is anesthetized and the radiotracer is administered via intravenous injection.
-
PET/CT Imaging : The animal is placed in a small-animal PET/CT scanner for dynamic image acquisition over 60-120 minutes. The CT scan provides anatomical co-registration.
-
Image Analysis : Images are reconstructed and regions of interest (ROIs) are drawn over the target tissue (e.g., tumor) and background tissues (e.g., muscle, blood pool).
-
Quantification : Time-activity curves are generated from the dynamic data to assess tracer kinetics. Standardized Uptake Values (SUVs) or the percentage of injected dose per gram of tissue (%ID/g) are calculated to quantify tracer accumulation at specific time points.
-
Ex Vivo Biodistribution : At the end of the imaging session, tissues may be harvested, weighed, and counted in a gamma counter to provide a definitive quantification of tracer distribution, which serves to validate the in-vivo imaging data.
Conclusion and Future Directions
The journey to develop a reliable probe for imaging fructose metabolism in vivo has been a prime example of rational radiopharmaceutical design. Early attempts with [18F]1-FDF and [18F]6-FDF revealed critical challenges related to metabolic trapping and in vivo stability. The development of [18F]4-FDF , designed specifically to be trapped after the first enzymatic step while resisting the second, has overcome these hurdles.[8] It stands as a highly promising, clinically translatable PET radiotracer.[6][7]
For researchers, the key takeaway is that not all fructose analogs are created equal. The position of the radiolabel dictates the biological outcome. [18F]4-FDF offers the ability to sensitively and specifically map regional fructolysis with high image quality, opening new diagnostic avenues in diseases where metabolism is reprogrammed away from glucose.[2] Complementary tools like this compound will continue to play a vital role in fundamental research, helping to dissect the kinetics and regulation of the pathways that these new PET tracers will visualize in the clinic.[9]
References
-
Pharmaffiliates. Chemical Name : this compound. Available from: [Link]
-
Cynkowski, P. et al. (1981). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. PubMed. Available from: [Link]
-
van der Velden, S. et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. eLife. Available from: [Link]
-
van der Velden, S. et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Europe PMC. Available from: [Link]
-
Applied Radiology. (2024). New PET Radiotracer Maps Fructose Metabolism to Detect Diseases. Available from: [Link]
-
University of Ottawa. (2024). uOttawa scientists develop novel radiotracer for earlier detection of disease. Available from: [Link]
-
Kirby, A. et al. (2024). It's a Trap! Aldolase-Prescribed C4 Deoxyradiofluorination Affords Intracellular Trapping and the Tracing of Fructose Metabolism by PET. The Journal of Nuclear Medicine. Available from: [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (2024). Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders. Available from: [Link]
-
Imaging Technology News. (2024). Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders. Available from: [Link]
-
Zhang, G. et al. (2023). [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer. NMR in Biomedicine. Available from: [Link]
-
Wuest, M. et al. (2014). Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer. American Journal of Nuclear Medicine and Molecular Imaging. Available from: [Link]
-
Wang, J. et al. (2022). PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose. Molecules. Available from: [Link]
-
BioTechniques. (2024). Radiotracer illuminates fructose metabolism. Available from: [Link]
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- 1. Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
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- 6. GUEST | SNMMI [snmmi.org]
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- 8. It’s a Trap! Aldolase-Prescribed C4 Deoxyradiofluorination Affords Intracellular Trapping and the Tracing of Fructose Metabolism by PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of NMR and MS Data for Deuterated Fructose Tracing
In the landscape of metabolic research, stable isotope tracing stands as a cornerstone technique for elucidating the intricate web of biochemical pathways. The use of deuterated fructose, in particular, offers a powerful lens to investigate fructolysis and its downstream fates, a critical area of study in metabolic diseases and oncology.[1][2] However, the analytical readout of these complex biological systems is often constrained by the inherent limitations of any single technology.
This guide provides an in-depth comparison and a validated workflow for the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As we will explore, these two platforms, often viewed as alternatives, are most powerful when used in a complementary, cross-validating manner.[3][4] By integrating the quantitative prowess and structural insight of NMR with the unparalleled sensitivity of MS, researchers can achieve a more comprehensive and reliable understanding of metabolic flux.[5][6] This document is designed for researchers, scientists, and drug development professionals seeking to move beyond single-platform analyses and harness the power of a multi-modal approach to metabolomics.
The Dichotomy of Detection: NMR vs. Mass Spectrometry
The choice between NMR and MS for metabolomic analysis is not merely a matter of preference but a strategic decision based on the specific research question. Each technique offers a unique set of advantages and disadvantages.
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a non-destructive technique that provides precise quantitative information and unparalleled insight into molecular structure.[5][6] For deuterated fructose tracing, ²H NMR can directly detect the deuterium label in downstream metabolites like lactate and glutamate/glutamine (Glx), providing a clear window into glycolytic flux and entry into the TCA cycle.[1][7] The low natural abundance of deuterium (0.015%) ensures a very low background signal, making it an excellent tracer.[7] However, the primary limitation of NMR is its relatively low sensitivity, often requiring higher concentrations of metabolites for detection.[3][6]
-
Mass Spectrometry (MS): MS is a highly sensitive, destructive technique that excels at detecting low-abundance metabolites.[3][6] When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it can resolve and identify a vast number of compounds from a complex biological sample.[8] In the context of isotope tracing, MS can track the incorporation of heavy isotopes (like ¹³C or ²H in conjunction with ¹³C) into various metabolites, providing detailed information on mass isotopologue distributions.[8][9] The main challenges with MS include its destructive nature, potential for ion suppression effects, and the fact that it provides limited structural information on its own.[5][6]
Comparative Analysis: At a Glance
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | Causality and Experimental Choice |
| Sensitivity | Lower (micromolar to millimolar) | Higher (nanomolar to picomolar) | MS is the platform of choice for discovering novel, low-abundance metabolites. NMR is ideal for quantifying major metabolic products. |
| Sample Destruction | Non-destructive | Destructive | A key advantage of NMR is that the exact same sample can be subsequently analyzed by MS, enabling direct cross-platform validation.[10] |
| Quantitative Accuracy | High, direct proportionality of signal to concentration | Requires isotopic internal standards for accuracy | NMR is inherently quantitative without the need for extensive calibration curves for each analyte, making it a gold standard for validating MS quantitation.[5] |
| Structural Elucidation | High (provides atomic connectivity) | Limited (infers structure from mass-to-charge ratio) | NMR is crucial for unambiguously identifying metabolites and determining the specific position of the isotopic label within a molecule.[11] |
| Throughput | Lower (minutes to hours per sample) | Higher (seconds to minutes per sample) | For large-scale screening studies, MS is more practical. NMR is better suited for in-depth analysis of a smaller number of samples. |
| Reproducibility | High | Moderate, can be affected by matrix effects | The high reproducibility of NMR makes it a reliable anchor for validating trends observed in more variable MS datasets.[3] |
Synergistic Workflow: A Self-Validating System
The true power of this dual-platform approach lies in using the strengths of one technique to overcome the weaknesses of the other. An integrated workflow allows for a multi-layered validation of results, enhancing the trustworthiness and depth of the metabolic narrative.
Caption: Integrated workflow for NMR and MS cross-validation.
The Metabolic Fate of Deuterated Fructose
Upon administration, [6,6'-²H₂]fructose enters fructolysis, where it is metabolized into deuterated intermediates that feed into glycolysis and the TCA cycle. Both NMR and MS can track the appearance of the deuterium label in key downstream products.
Caption: Simplified metabolic fate of [6,6'-²H₂]fructose.
Key deuterated metabolites that can be cross-validated include:
-
Deuterated Glutamate/Glutamine (Glx): Signifies the entry of fructose-derived carbons into the TCA cycle.[1][7]
-
Deuterated Water (HDO): A general measure of metabolic activity, reflecting deuterium exchange during enzymatic reactions.[1][7]
Experimental Protocols: A Step-by-Step Guide
The success of a cross-validation study hinges on meticulous and compatible sample preparation. The following protocols are designed to be robust and adaptable for both NMR and MS analysis from a single biological experiment.
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent cells but can be adapted for suspension cultures.
-
Cell Seeding: Culture cells to the desired confluence (typically 80-90%) in standard growth medium. The choice of cell line and culture conditions should be appropriate for the biological question.
-
Tracer Introduction: Replace the standard medium with a medium containing the deuterated fructose tracer (e.g., [6,6'-²H₂]fructose). The concentration and duration of labeling will depend on the metabolic rate of the cells and should be optimized empirically. A typical starting point is 10 mM for 24 hours.[1]
-
Time Points: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to capture the dynamics of fructose metabolism.[7]
Protocol 2: Metabolite Extraction (Compatible for NMR & MS)
This protocol uses a methanol/chloroform/water extraction, which effectively separates polar metabolites from lipids and proteins and is compatible with both analytical platforms.[10]
-
Quenching Metabolism: Aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Metabolite Extraction: Add 1 mL of an ice-cold extraction solvent mixture (e.g., Methanol:Water, 80:20 v/v) to the culture plate. Scrape the cells and collect the cell lysate into a microcentrifuge tube. This step must be performed quickly and on ice to halt enzymatic activity.
-
Phase Separation: For separating polar and non-polar metabolites, a common alternative is a Methanol/Chloroform/Water extraction. After collecting the initial methanol/water lysate, add an equal volume of chloroform and vortex vigorously. Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to separate the phases.
-
Sample Collection: Carefully collect the upper aqueous layer (containing polar metabolites like lactate and glutamate) into a new tube. This fraction will be used for both NMR and MS analysis. Store samples at -80°C until analysis.[7]
Protocol 3: NMR Sample Preparation and Acquisition
-
Sample Preparation: Thaw the collected aqueous metabolite extract. Lyophilize the sample to dryness. Reconstitute the dried extract in a known volume (e.g., 600 µL) of a D₂O-based buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[12]
-
Transfer to NMR Tube: Filter the reconstituted sample into a clean, high-quality 5 mm NMR tube.[12][13] The final volume should be sufficient to cover the active region of the NMR coil (typically ~5 cm height).[13]
-
NMR Acquisition:
-
Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a deuterium probe.
-
Key parameters to consider include a sufficient number of transients (e.g., ≥1800) for signal averaging, as the deuterium nucleus has low sensitivity.[7]
-
Acquire a baseline spectrum before the administration of the deuterated substrate if performing in vivo studies.[7]
-
-
Data Processing: Process the Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply apodization, Fourier transform, phase correction, and baseline correction. Integrate the peaks corresponding to deuterated fructose, lactate, Glx, and HDO to determine their relative concentrations.
Protocol 4: LC-MS/MS Sample Preparation and Acquisition
-
Sample Preparation: Take an aliquot of the same aqueous metabolite extract used for NMR. If not already lyophilized, evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of a solvent compatible with the LC method (e.g., 50:50 acetonitrile:water).[14] Vortex and centrifuge to pellet any insoluble material.
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a chromatographic method (e.g., HILIC or reversed-phase) appropriate for separating the target polar metabolites.
-
Develop a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) method on a triple quadrupole or high-resolution mass spectrometer to specifically detect and quantify the deuterated and non-deuterated forms of fructose and its downstream metabolites.[8]
-
-
Data Processing: Use vendor-specific or third-party software (e.g., Escher-Trace, Xcalibur, MassHunter) to integrate peak areas.[15] Correct for natural isotope abundance to accurately determine the extent of deuterium incorporation.
Data Integration: From Raw Data to Biological Insight
Integrating datasets from NMR and MS can be approached at different levels.[3][5]
-
Low-Level Data Fusion: This involves concatenating the raw data from both platforms into a single matrix before statistical analysis. This can reveal correlations that might be missed when analyzing the datasets separately.
-
Mid-Level Data Fusion: Features (e.g., identified metabolites) are extracted from each dataset independently and then combined for joint analysis. This is a common and practical approach. For example, the concentration of deuterated lactate measured by NMR can be directly compared and correlated with the fractional labeling of lactate measured by MS.
References
- BenchChem. (2025). Application Notes and Protocols for D-Fructose-d2-1 in NMR Spectroscopy Analysis. BenchChem.
- BenchChem. (2025).
- Letertre, M., et al. (2025).
- BenchChem. (2025). Application Notes and Protocols for D-Fructose-13C6,d7 in Mass Spectrometry. BenchChem.
- Letertre, M., et al. (2025). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications.
- Letertre, M., et al. (2025).
- Zhang, Z., et al. (2023). [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer.
- de Graaf, R. A., et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. eLife.
- Wolfender, J. L., et al. (2024).
- JEOL.
- Creative Biostructure. Combining NMR and Mass Spectrometry for Metabolomics.
- Narkar, V. A., et al. (2016).
- Zhang, Z., et al. (2023). [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer. PubMed.
- Beltran, A., et al. (2012). Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. PubMed.
- Western University.
- Dragon, M. N., et al. (2020). Escher-Trace: a web application for pathway-based visualization of stable isotope tracing data.
- Sigma-Aldrich. How deuterated tracers allow us imaging metabolism in vivo. Sigma-Aldrich.
Sources
- 1. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]
- 12. sites.bu.edu [sites.bu.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Escher-Trace: a web application for pathway-based visualization of stable isotope tracing data - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Isotopic & Stereochemical Purity of D-Fructose-1-(R)-d via Chiral HPLC
Executive Summary
D-Fructose-1-(R)-d is a critical mechanistic probe used in glycobiology and metabolic flux analysis, particularly for elucidating the stereospecificity of aldolases and fructokinases. Because the C1 position of standard D-fructose is achiral (
The Challenge: Assessing the purity of this molecule requires determining two distinct parameters:
-
Chemical Isotopic Purity: The ratio of deuterated (
) to non-deuterated ( ) molecules. -
Stereochemical Isotopic Purity: The enantiomeric excess (ee) of the (1R)-d isomer versus the (1S)-d isomer.
While Nuclear Magnetic Resonance (NMR) is the traditional gold standard for isotopic chirality, Chiral High-Performance Liquid Chromatography (HPLC) offers a robust, high-throughput alternative when coupled with specific derivatization strategies. This guide details the protocol for assessing this compound using Chiral HPLC, comparing it objectively against NMR and Mass Spectrometry (MS).
Part 1: The Analytical Challenge
The separation of this compound from its isotopomers (
-
Lack of Chromophore: Native fructose has negligible UV absorption, necessitating Refractive Index (RI) detection (low sensitivity) or derivatization.
-
Subtle Isotope Effect: The deuterium isotope effect on retention time is typically insufficient for baseline separation of
on standard C18 columns. -
Mutarotation: In solution, fructose interconverts between five tautomeric forms (
-/ -pyranose, -/ -furanose, and keto), complicating the chromatogram.
The Solution: To successfully analyze this using Chiral HPLC, we must lock the tautomer and introduce a chromophore via perbenzoylation, then utilize a polysaccharide-based Chiral Stationary Phase (CSP).
Part 2: Method Comparison
The following table contrasts Chiral HPLC against the primary alternatives.
Table 1: Comparative Analysis of Purity Assessment Methods
| Feature | Method A: Chiral HPLC (Recommended) | Method B: Quantitative | Method C: HR-MS (High-Res Mass Spec) |
| Primary Target | Stereochemical Purity ((R) vs (S)) | Stereochemical & Isotopic Purity | Chemical Isotopic Purity ( |
| Detection Principle | UV-Vis (via derivatization) | Magnetic Resonance of Deuterium | Mass-to-Charge Ratio ( |
| Sensitivity | High (pmol range) | Low (requires mg quantities) | Ultra-High (fmol range) |
| Resolution | Excellent for diastereomers | Excellent for configuration | Poor for stereoisomers |
| Throughput | High (20 min/sample) | Low (long acquisition times) | High |
| Cost per Sample | Moderate (Consumables) | Low (after instrument purchase) | Moderate |
| Limitation | Requires derivatization step | Low sensitivity; overlapping signals | Cannot distinguish (R) vs (S) |
Part 3: Experimental Protocol (Chiral HPLC)
This protocol utilizes perbenzoylation to stabilize the sugar ring and provide UV interaction sites for the Chiralpak AD-H or OD-H columns.
Phase 1: Sample Derivatization (Perbenzoylation)
Objective: Convert this compound into 1,3,4,5,6-penta-O-benzoyl-D-fructose-1-(R)-d.
-
Lyophilization: Ensure 5 mg of the this compound sample is completely dry.
-
Dissolution: Dissolve sample in 0.5 mL anhydrous pyridine.
-
Reaction: Add 0.1 mL benzoyl chloride (excess).
-
Incubation: Heat at 60°C for 1 hour. Note: This forces the sugar into the thermodynamically stable pyranose or furanose forms, reducing peak splitting.
-
Quenching: Add 1 mL water to hydrolyze excess reagent.
-
Extraction: Extract with 2 mL ethyl acetate (EtOAc). Wash organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. -
Drying: Dry over
, filter, and evaporate solvent. Re-dissolve in HPLC mobile phase (e.g., 1 mg/mL).
Phase 2: Chiral HPLC Conditions
Objective: Separate the (1R)-d isomer from potential (1S)-d impurities.
-
Instrument: HPLC system with UV Detector (PDA preferred).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak OD-H .
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 230 nm (Benzoyl absorption maximum).
-
Injection Volume: 10 µL.
Phase 3: Data Interpretation
-
Retention Time (
): The bulky benzoyl groups interact with the chiral cavities of the amylose/cellulose stationary phase. -
Isotope Separation: While
and may co-elute (unless using cryo-HPLC), the (1R)-d and (1S)-d diastereomers (created by the C1 chiral center) will exhibit distinct retention times due to the spatial orientation of the benzoyl group at C1 relative to the chiral selector. -
Calculation:
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and workflow for assessing the purity of deuterated fructose.
Caption: Figure 1. Analytical workflow for distinguishing stereochemical configuration vs. isotopic enrichment in deuterated sugars.
Part 5: Critical Analysis & Troubleshooting
The "Isotope Effect" Trap
Researchers often assume Chiral HPLC will separate
-
Correction: If you specifically need to separate
from using chromatography, you must use Recycle HPLC or extremely long columns at low temperatures (0°C), relying on the slight difference in hydrophobicity of the C-D bond vs C-H bond. For standard purity checks, use MS for ratios.
Peak Splitting (Anomerization)
If the chromatogram shows multiple broad peaks, the derivatization was likely incomplete or the sugar is mutarotating on the column.
-
Fix: Ensure the perbenzoylation reaction runs to completion (check via TLC). The benzoyl groups prevent ring opening, locking the sugar in the pyranose form.
Reference Standards
Because this compound is a custom synthesized probe, commercial standards for the impurity (1S)-d are rarely available.
-
Self-Validation: You must synthesize a racemic mixture (using non-stereospecific reduction of 1-oxofructose with
) to establish the retention times of both the (R) and (S) isomers on your specific column.
References
-
Separation of Sugar Enantiomers
-
Deuterium Isotope Effects in HPLC
- Benzoylation Protocols for Sugars: Title: Improved Analysis of Simple Sugars Using HPLC Columns (Derivatization techniques). Source: Sigma-Aldrich Technical Guides.
-
Stereochemical Synthesis of Deuterated Fructose
- Title: Chemo-enzymatic synthesis of isotopically labeled carbohydr
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
Comparative Guide: Evaluation of Non-Specific Deuterium Loss in Glycolysis Pathways
Executive Summary
Metabolic flux analysis (MFA) utilizing deuterium (
Part 1: Mechanisms of Non-Specific Loss
To evaluate tracers effectively, one must understand the "leak" points in glycolysis where carbon-bound deuterium is lost to the solvent (
The Enediol Exchange Problem
The primary sources of non-specific loss are Glucose-6-Phosphate Isomerase (GPI) and Triose Phosphate Isomerase (TPI) . Both enzymes proceed via an enediol intermediate mechanism.[1]
-
GPI Step (G6P
F6P):-
Mechanism: The proton at C2 of glucose-6-phosphate is abstracted by a basic residue (Glutamate) on the enzyme to form a cis-enediolate intermediate.
-
The Leak: This proton is temporarily held by the enzyme. If it exchanges with the surrounding bulk water before being donated back to the substrate (to form Fructose-6-Phosphate), the deuterium label is lost to the solvent.
-
Impact: Tracers labeled at C2 (e.g., [2-
H]glucose) often show near-total loss of label regardless of glycolytic rate, making them poor quantitative tracers for downstream flux but excellent markers for the GPI equilibration rate itself.
-
-
TPI Step (DHAP
GAP):-
Mechanism: Similar proton abstraction occurs at C3 of DHAP (derived from C3 and C4 of glucose).
-
The Leak: Extensive exchange with solvent water occurs here.
-
Impact: Tracers labeled at C3 (e.g., [3-
H]glucose) suffer significant dilution at the triose stage.
-
Pathway Visualization: Points of Deuterium Loss
The following diagram maps the glycolytic pathway, highlighting critical nodes where deuterium exchange occurs.
Caption: Schematic of glycolysis highlighting critical 'leak' points at GPI (C2 position) and TPI (C3 position) where deuterium is lost to solvent water via enediol intermediates.
Part 2: Comparative Analysis of Deuterium Tracers
This section evaluates the most common glucose tracers based on their susceptibility to non-specific loss versus metabolic utility.
Table 1: Tracer Performance Matrix
| Tracer | Target Position | Primary Application | Risk of Non-Specific Loss | Signal Retention Reliability |
| [6,6- | C6 | Glucose turnover, Lipogenesis | Low | High. C6 is non-exchangeable in glycolysis. Excellent for total flux. |
| [1- | C1 | Pentose Phosphate Pathway (PPP) | Moderate | Medium. Lost specifically in PPP (G6PDH) but retained in glycolysis until triose stage. |
| [3- | C3 | Fructose glycolysis, Aldolase activity | High | Low. High loss at TPI step. Useful for probing TPI equilibration, not net flux. |
| [2- | C2 | GPI equilibration kinetics | Very High | Very Low. ~90-100% loss at GPI step. Use only to measure futile cycling. |
| [U- | All Carbons | Control Reference | None | Gold Standard. Carbon backbone is immune to proton exchange. |
Comparative Insight
-
For Net Glycolytic Flux: Use [6,6-
]Glucose .[2] The C6 protons do not participate in the isomerization mechanisms of GPI or TPI. -
For Pathway Split (Glycolysis vs. PPP): Use [1,2-
]Glucose combined with [1- ]Glucose . The difference in recovery allows you to calculate the fraction of glucose entering the oxidative PPP (where C1 is decarboxylated/lost) versus glycolysis (where C1 is retained). -
For Futile Cycling: Use [2-
]Glucose . If you detect significant [2- ]lactate, it implies the glycolytic flux is extremely fast relative to the GPI exchange rate (rare), or you are observing a specific channeling effect.
Part 3: Experimental Protocol for Quantifying Loss
To validate your deuterium data, you must quantify the "Retention Ratio" (
Workflow Overview
We utilize GC-MS (Gas Chromatography-Mass Spectrometry) due to its high sensitivity and ability to fragment the glucose molecule into positional isotopomers.
Step-by-Step Methodology
1. Cell Culture & Labeling
-
Medium: Glucose-free DMEM supplemented with 10% dialyzed FBS.
-
Tracer Mix: 50% [1,6-
, 6,6- ]Glucose + 50% Unlabeled Glucose.-
Rationale: The
C label at C6 serves as the internal standard for the H label at C6.
-
-
Incubation: 24 hours (steady state).
2. Metabolite Extraction
-
Quench cells with ice-cold 80% Methanol (-80°C).
-
Scrape and sonicate.
-
Centrifuge (14,000 x g, 10 min) to remove protein.
-
Dry supernatant under nitrogen flow.
3. Derivatization (Aldonitrile Pentaacetate)
This derivative is chosen because it preserves the C1-C6 stereochemistry and yields specific fragments for C1-C5 and C6.
-
Oximation: Add 50
L Hydroxylamine HCl in pyridine (20 mg/mL). Incubate 90°C for 60 min. -
Acetylation: Add 50
L Acetic Anhydride. Incubate 90°C for 60 min. -
Extraction: Dry, reconstitute in Ethyl Acetate.
4. GC-MS Analysis & Calculation
-
Target Ions:
- 328 (C1-C5 fragment)
- 145 (C6 fragment, contains the C6 protons)
-
Calculation: Calculate the M+2 enrichment for both
C and .
Workflow Diagram
Caption: Experimental workflow for quantifying deuterium retention using a dual-labeled 13C/2H glucose strategy via GC-MS.
Part 4: Data Interpretation & Troubleshooting
When analyzing your data, use the following reference values to determine if non-specific loss is skewing your results.
Table 2: Expected Retention Ratios (R)
| Metabolite Fragment | Expected R ( | Interpretation |
| Glucose (C6) | 0.98 - 1.02 | Valid. No exchange at C6. |
| Lactate (C3) | 0.95 - 1.00 | Valid. C6 of glucose becomes C3 of lactate. High retention indicates clean glycolysis. |
| Lactate (C1) | < 0.10 | Expected Loss. If using [2- |
| Glutamate | Variable | Caution. TCA cycle introduces further exchange via fumarase. |
Troubleshooting Guide
-
Problem:
for C6-labeled tracers.-
Cause: Likely contamination or integration error. C6 should not exchange. Check MS peak integration limits.
-
-
Problem: High variance in [3-
]Glucose data.-
Cause: TPI exchange rates vary by cell line. This tracer is unreliable for absolute flux quantification in heterogeneous populations.
-
-
Correction Factor: If exchange is consistent (e.g., 20% loss), you can apply a correction factor:
. However, this assumes the exchange rate is constant, which may not hold under drug treatment.
References
-
Katz, J., & Walspa, A. (1981). The use of stable isotopes to estimate rates of metabolic cycling.[3][4][5][6][7] Journal of Biological Chemistry.
-
Lewis, C. A., et al. (2014). Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria with [2H]-glucose. Science.[7]
-
Metallo, C. M., et al. (2011). Tracing metabolic flux with isotopes.[3][4][5][6][7][8] Current Opinion in Biotechnology.
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Textbook Reference).
Sources
- 1. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]
- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metsol.com [metsol.com]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
